molecular formula C9H7ClO2S B103393 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione CAS No. 17514-66-8

5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Cat. No.: B103393
CAS No.: 17514-66-8
M. Wt: 214.67 g/mol
InChI Key: GYZFDGWHPWNEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione is a halogen-substituted benzo[b]thiophene derivative of significant interest in medicinal chemistry for the development of novel antimicrobial agents . The benzo[b]thiophene core is a privileged pharmacophore found in various therapeutic compounds, and strategic halogenation is known to enhance drug-target binding affinity and improve critical absorption, distribution, metabolism, and excretion (ADME) properties . Recent scientific studies have demonstrated that 3-halobenzo[b]thiophene analogues exhibit potent in vitro activity against Gram-positive bacterial strains, such as Staphylococcus aureus , and yeast, with some compounds showing low minimum inhibitory concentrations (MIC) and excellent drug-like properties with no violations of Lipinski's rules . Furthermore, research indicates that specific benzo[b]thiophene derivatives can function as potent efflux pump inhibitors, such as the NorA pump, which is a mechanism of resistance in certain bacteria . This compound serves as a versatile synthetic intermediate for constructing more complex hybrid molecules, including benzo[b]thiophene-1,2,3-triazole analogues, which are explored for their enhanced biological activities . It is an invaluable tool for researchers engaged in structure-activity relationship (SAR) studies, hit-to-lead optimization, and investigating new modes of action against drug-resistant pathogens .

Properties

IUPAC Name

5-chloro-3-methyl-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S/c1-6-5-13(11,12)9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZFDGWHPWNEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)C2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353104
Record name 5-Chloro-3-methyl-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17514-66-8
Record name 5-Chloro-3-methyl-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17514-66-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic route, experimental protocols, and expected characterization data based on established chemical principles and analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure.

PropertyValueSource
Molecular FormulaC₉H₇ClO₂SN/A
Molecular Weight214.67 g/mol [1]
Empirical FormulaC₉H₇ClO₂S[1]
InChI KeyGYZFDGWHPWNEKL-UHFFFAOYSA-N[1]
Canonical SMILESCC1=CS(=O)(=O)C2=CC=C(Cl)C=C12[1]

Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, 5-chloro-3-methylbenzo[b]thiophene, followed by its oxidation to the desired sulfone.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Oxidation 1-[(4-Chlorophenyl)thio]-2-propanone 1-[(4-Chlorophenyl)thio]-2-propanone Cyclization Cyclization 1-[(4-Chlorophenyl)thio]-2-propanone->Cyclization Polyphosphoric acid Polyphosphoric acid Polyphosphoric acid->Cyclization 5-chloro-3-methylbenzo[b]thiophene 5-chloro-3-methylbenzo[b]thiophene Cyclization->5-chloro-3-methylbenzo[b]thiophene Heat (130°C) Oxidation_Reaction Oxidation_Reaction 5-chloro-3-methylbenzo[b]thiophene->Oxidation_Reaction Oxidizing Agent Target_Compound 5-Chloro-3-methyl-1H- benzo[b]thiophene-1,1-dione Oxidation_Reaction->Target_Compound Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->Oxidation_Reaction Phosphorus Pentoxide Phosphorus Pentoxide Phosphorus Pentoxide->Oxidation_Reaction

References

Physical and chemical properties of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also includes information on the closely related precursor, 5-Chloro-3-methylbenzo[b]thiophene, to offer valuable context. Furthermore, a generalized experimental workflow for the synthesis of benzo[b]thiophene derivatives is presented, alongside a discussion of the potential biological activities associated with this class of compounds. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Introduction

Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The incorporation of a sulfone group, as seen in this compound, can significantly modulate the electronic and steric properties of the parent molecule, potentially leading to novel biological activities. This guide focuses on the available data for this compound and related structures.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. Commercial suppliers such as Sigma-Aldrich indicate that they do not collect analytical data for this specific product. However, fundamental identifying information has been compiled.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 17514-66-8[1]
Molecular Formula C₉H₇ClO₂S[1]
Molecular Weight 214.67 g/mol [1]
Physical Form Solid
SMILES String CC1=CS(=O)(=O)c2ccc(Cl)cc12
InChI Key GYZFDGWHPWNEKL-UHFFFAOYSA-N

For comparative purposes, the properties of the related compound, 5-Chloro-3-methylbenzo[b]thiophene, are provided below.

Table 2: Physical and Chemical Properties of 5-Chloro-3-methylbenzo[b]thiophene

PropertyValue
CAS Number 19404-18-3
Molecular Formula C₉H₇ClS
Molecular Weight 182.67 g/mol
Melting Point 33 °C
Boiling Point 87 °C
Density 1.293±0.06 g/cm³ (Predicted)
Solubility Soluble in Methanol

Experimental Protocols

General Synthetic Workflow for Benzo[b]thiophene-1,1-diones

The synthesis would likely begin with the commercially available 5-Chloro-3-methylbenzo[b]thiophene. This precursor would then undergo an oxidation reaction to form the desired 1,1-dione. Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst.

G cluster_start Starting Material cluster_process Process cluster_reagents Reagents & Conditions cluster_product Final Product Start 5-Chloro-3-methylbenzo[b]thiophene Oxidation Oxidation Start->Oxidation Product This compound Oxidation->Product Reagents e.g., m-CPBA or H₂O₂/Catalyst Solvent (e.g., DCM, Acetic Acid) Controlled Temperature Reagents->Oxidation G cluster_pathway Hypothetical Signaling Pathway Modulation Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Compound Benzo[b]thiophene Derivative Compound->Kinase_Cascade Inhibition

References

Spectroscopic Profile of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione. Due to the limited availability of direct experimental data for this specific molecule, the information presented herein is based on the analysis of structurally analogous compounds, including benzo[b]thiophene-1,1-dione, as well as various chlorinated and methylated benzo[b]thiophene derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the expected spectroscopic characteristics of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from established substituent effects and the known spectroscopic properties of related molecules.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.8 - 8.0d1HH-7
~ 7.5 - 7.7dd1HH-6
~ 7.4 - 7.6d1HH-4
~ 7.3 - 7.5s1HH-2
~ 2.3 - 2.5s3H-CH₃
Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Carbon Atom
~ 140 - 145C-7a
~ 135 - 140C-3a
~ 130 - 135C-5
~ 125 - 130C-3
~ 120 - 125C-6
~ 115 - 120C-4
~ 110 - 115C-7
~ 105 - 110C-2
~ 15 - 20-CH₃
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 1600 - 1450Medium to StrongAromatic C=C Stretch
~ 1320 - 1280StrongAsymmetric SO₂ Stretch
~ 1160 - 1120StrongSymmetric SO₂ Stretch
~ 850 - 750StrongC-Cl Stretch
Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
214/216[M]⁺ (Molecular Ion)
199/201[M - CH₃]⁺
150[M - SO₂]⁺
115[C₉H₇]⁺

Experimental Protocols

The synthesis and spectroscopic characterization of this compound would typically follow established procedures for related benzo[b]thiophene derivatives.

General Synthesis

A common route to benzo[b]thiophene-1,1-diones involves the oxidation of the corresponding benzo[b]thiophene. The synthesis could, therefore, begin with the appropriate substituted 2-bromobenzaldehyde and a mercaptoacetate ester to construct the benzo[b]thiophene core, followed by oxidation of the sulfur atom to the sulfone.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural features of the target molecule influencing its spectroscopic properties.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Data Analysis and Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure Molecular_Structure_and_Spectroscopy Key Structural Features and Their Spectroscopic Signatures Molecule This compound Aromatic Protons Methyl Protons Sulfone Group (SO₂) Chloro Substituent NMR_H ¹H NMR Signals Molecule:f1->NMR_H Aromatic Region Molecule:f2->NMR_H Aliphatic Region IR_SO2 Strong IR Absorptions Molecule:f3->IR_SO2 ~1300 & 1140 cm⁻¹ MS_Frag Mass Spec Fragmentation Molecule:f4->MS_Frag Isotopic Pattern (M, M+2)

An In-depth Technical Guide on 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione, a sulfur-containing heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available experimentally determined crystal structure, this document focuses on its chemical properties, a detailed synthesis protocol for its precursor, and the general method for its oxidation. Furthermore, the known biological activities of related benzo[b]thiophene derivatives are reviewed to highlight the potential therapeutic applications of this class of compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Benzo[b]thiophenes are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The benzo[b]thiophene scaffold is a key structural motif in a variety of biologically active molecules, demonstrating a wide range of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The addition of a sulfone group to the thiophene ring, to form a benzo[b]thiophene-1,1-dione, can further modulate the compound's physicochemical and biological properties. This guide focuses specifically on the 5-chloro-3-methyl substituted derivative, providing essential information for its synthesis and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 5-Chloro-3-methylbenzo[b]thiophene, is provided in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug candidates.

PropertyValueReference
Molecular Formula C₉H₇ClS[3]
Molecular Weight 182.67 g/mol [3]
Melting Point 33 °C[3]
Boiling Point 87 °C[3]
Solubility Soluble in Methanol[3]

Table 1: Physicochemical properties of 5-Chloro-3-methylbenzo[b]thiophene.

Synthesis and Experimental Protocols

As of the date of this publication, a specific, detailed experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature. However, a reliable method for the synthesis of its immediate precursor, 5-chloro-3-methylbenzo[b]thiophene, is available. The subsequent oxidation to the 1,1-dione is a standard transformation for this class of compounds.

Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

A common and effective method for the synthesis of 5-chloro-3-methylbenzo[b]thiophene involves the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone in the presence of a strong acid catalyst, such as polyphosphoric acid.[4]

Experimental Protocol:

  • To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.

  • Stir the mixture while gradually increasing the temperature to 120 °C. An exothermic reaction will commence.

  • Maintain the reaction temperature at 130 °C and continue stirring for 1 hour.

  • After cooling, dilute the reaction mixture with water and extract the product with diethyl ether.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure.

  • The crude residue is then stirred in 200 ml of methanol and filtered.

  • The filtrate is concentrated to yield 5-chloro-3-methylbenzo[b]thiophene.[4]

Oxidation to this compound

The oxidation of the sulfur atom in the benzothiophene ring to a sulfone is a well-established transformation. This is typically achieved using a strong oxidizing agent. While a specific protocol for the title compound is not available, a general procedure is outlined below.

General Experimental Protocol:

  • Dissolve the synthesized 5-chloro-3-methylbenzo[b]thiophene in a suitable organic solvent (e.g., glacial acetic acid or dichloromethane).

  • Cool the solution in an ice bath.

  • Add a strong oxidizing agent, such as hydrogen peroxide (30% solution) or a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Cyclization cluster_intermediate Intermediate Product cluster_reaction2 Oxidation cluster_final Final Product 1-[(4-Chlorophenyl)thio]-2-propanone 1-[(4-Chlorophenyl)thio]-2-propanone ReactionVessel1 Reaction at 130°C 1-[(4-Chlorophenyl)thio]-2-propanone->ReactionVessel1 Polyphosphoric Acid Polyphosphoric Acid Polyphosphoric Acid->ReactionVessel1 5-Chloro-3-methylbenzo[b]thiophene 5-Chloro-3-methylbenzo[b]thiophene ReactionVessel1->5-Chloro-3-methylbenzo[b]thiophene Workup & Purification ReactionVessel2 Oxidation with H2O2 or MCPBA 5-Chloro-3-methylbenzo[b]thiophene->ReactionVessel2 FinalProduct This compound ReactionVessel2->FinalProduct Workup & Purification

Caption: Synthetic workflow for this compound.

Crystal Structure

A thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield an experimentally determined crystal structure for this compound. Therefore, quantitative data on its unit cell parameters, space group, and other crystallographic details are not available at this time. The lack of a crystal structure precludes a detailed analysis of its solid-state packing and intermolecular interactions.

Potential Biological Activities and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the broader class of benzo[b]thiophene derivatives has shown significant promise in various therapeutic areas.

  • Antimicrobial Activity: Several benzo[b]thiophene derivatives have been synthesized and evaluated for their antimicrobial properties, with some compounds showing activity against multidrug-resistant strains of Staphylococcus aureus.[5]

  • Anticancer Activity: The benzo[b]thiophene scaffold is present in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.

  • Cholinesterase Inhibition: Certain benzo[b]thiophene-chalcone hybrids have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's.[6]

Given the diverse biological activities of this class of compounds, a hypothetical signaling pathway that could be targeted by a benzo[b]thiophene derivative is illustrated below. This diagram represents a generic kinase signaling pathway often implicated in cancer, which is a common target for small molecule inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor Benzo[b]thiophene Derivative Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical kinase signaling pathway targeted by a benzo[b]thiophene derivative.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the established biological activities of the benzo[b]thiophene class. While its crystal structure remains to be determined, this guide provides a solid foundation for its synthesis and an overview of its potential therapeutic applications. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: 5-Chloro-3-methylbenzo[b]thiophene 1,1-dioxide (CAS 17514-66-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activity, and suppliers of 5-Chloro-3-methylbenzo[b]thiophene 1,1-dioxide (CAS number 17514-66-8). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data

5-Chloro-3-methylbenzo[b]thiophene 1,1-dioxide is a heterocyclic compound with the molecular formula C₉H₇ClO₂S.[1] It is also known by the synonym 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione.[1] The structural and physicochemical properties are summarized in the tables below.

Table 1: General and Structural Information
PropertyValueReference
CAS Number 17514-66-8[1]
Molecular Formula C₉H₇ClO₂S[1]
Molecular Weight 214.67 g/mol [1]
IUPAC Name 5-chloro-3-methyl-1-benzothiophene 1,1-dioxide
Synonyms This compound[1]
SMILES CC1=CS(=O)(=O)C2=C1C=C(C=C2)Cl[1]
InChI InChI=1S/C9H7ClO2S/c1-6-5-13(11,12)9-3-2-7(10)4-8(6)9/h2-5H,1H3
Table 2: Physicochemical and Computational Data
PropertyValueReference
Topological Polar Surface Area (TPSA) 42.5 Ų
logP (Octanol-Water Partition Coefficient) 2.4
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 0
Purity Typically >95%[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Synthesis

Step 1: Synthesis of 5-chloro-3-methylbenzo[b]thiophene

A common method for the synthesis of substituted benzo[b]thiophenes is through the acid-catalyzed cyclization of arylthioketones. While a specific protocol for 5-chloro-3-methylbenzo[b]thiophene is not provided, a general approach can be adapted from the synthesis of similar compounds.

Logical Workflow for the Synthesis of the Precursor:

G start Starting Materials: 4-chlorothiophenol and chloroacetone step1 Nucleophilic Substitution: Reaction of 4-chlorothiophenol with chloroacetone to form 1-((4-chlorophenyl)thio)propan-2-one start->step1 step2 Cyclization: Acid-catalyzed intramolecular cyclization of the intermediate step1->step2 product Product: 5-chloro-3-methylbenzo[b]thiophene step2->product

Caption: Proposed synthesis workflow for 5-chloro-3-methylbenzo[b]thiophene.

Step 2: Oxidation to 5-Chloro-3-methylbenzo[b]thiophene 1,1-dioxide

The oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone (1,1-dioxide) is a common transformation. Various oxidizing agents can be employed for this purpose.

Experimental Workflow for Oxidation:

G start Starting Material: 5-chloro-3-methylbenzo[b]thiophene step1 Oxidation Reaction: Dissolve in a suitable solvent (e.g., acetic acid or dichloromethane) start->step1 step2 Addition of Oxidizing Agent: Add an oxidizing agent such as hydrogen peroxide, m-CPBA, or Oxone® step1->step2 step3 Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS step2->step3 step4 Work-up and Purification: Quench the reaction, extract the product, and purify by recrystallization or column chromatography step3->step4 product Final Product: 5-Chloro-3-methylbenzo[b]thiophene 1,1-dioxide step4->product

Caption: General experimental workflow for the oxidation of the precursor.

Potential Biological Activity and Signaling Pathways

Derivatives of benzo[b]thiophene 1,1-dioxide have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its constitutive activation is implicated in various cancers, making it an attractive target for drug development.

The inhibition of STAT3 by benzo[b]thiophene 1,1-dioxide derivatives is thought to occur through the binding to the SH2 domain of STAT3, which prevents its phosphorylation, dimerization, and subsequent nuclear translocation.

STAT3 Signaling Pathway and Inhibition

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates (p) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes DNA DNA STAT3_active->DNA translocates to nucleus and binds Inhibitor 5-Chloro-3-methylbenzo[b]thiophene 1,1-dioxide Inhibitor->STAT3_inactive prevents phosphorylation and dimerization Gene_expression Gene Expression (Proliferation, Survival) DNA->Gene_expression regulates

References

Molecular weight and formula of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione. Due to the limited availability of detailed experimental data in the public domain, this document focuses on its established molecular characteristics.

Core Molecular Data

This compound is a heterocyclic compound belonging to the benzothiophene class. The presence of a chlorine atom, a methyl group, and a sulfone functional group contributes to its specific physicochemical properties.

PropertyValueReference
Molecular Formula C₉H₇ClO₂S[1]
Molecular Weight 214.67 g/mol [1]
CAS Number 17514-66-8[2]
Physical Form Solid[1]

Experimental Protocols

It is important to note that commercial suppliers of this compound state that they do not provide specific analytical data.[3]

Biological Activity and Signaling Pathways

The broader class of benzo[b]thiophene-1,1-dioxide derivatives has been investigated for various biological activities. For instance, certain derivatives have been synthesized and evaluated as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cell proliferation, survival, and differentiation.[4][5] Inhibition of STAT3 is a recognized strategy in the development of anticancer therapeutics.[4][5]

Furthermore, various benzothiophene derivatives have been the subject of patents for their potential medicinal uses, including the treatment of diseases involving peroxisome proliferator-activated receptors (PPARs) and as 5HT₃ receptor antagonists.

However, there is no specific information available in the reviewed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound itself.

Logical Relationship of Available Information

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the confirmed data and the areas where specific information is lacking.

Information Availability for this compound Compound This compound Molecular_Data Molecular Formula: C₉H₇ClO₂S Molecular Weight: 214.67 g/mol Compound->Molecular_Data Confirmed CAS_Number CAS: 17514-66-8 Compound->CAS_Number Confirmed Physical_Properties Form: Solid Compound->Physical_Properties Confirmed Synthesis Specific Synthesis Protocol Compound->Synthesis Unavailable Characterization Specific Analytical Data (NMR, IR, MS) Compound->Characterization Unavailable Biological_Activity Specific Biological Activity Compound->Biological_Activity Unavailable Signaling_Pathways Associated Signaling Pathways Compound->Signaling_Pathways Unavailable General_Info General information on related benzothiophene derivatives General_Info->Synthesis General_Info->Biological_Activity

Caption: Availability of data for the target compound.

References

A Comprehensive Technical Guide to 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details its chemical identifiers, physicochemical properties, and relevant experimental context based on the broader class of benzo[b]thiophene derivatives.

Chemical Identity and Properties

This compound is a solid chemical compound. Its core structure is a benzothiophene, which consists of a benzene ring fused to a thiophene ring. This class of compounds is noted for its structural versatility and presence in various medicinal drugs. The specific identifiers and properties for this compound are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 5-chloro-3-methyl-1H-1λ⁶-benzo[b]thiophene-1,1-dioneN/A
CAS Number 17514-66-8[1]
Molecular Formula C₉H₇ClO₂S[2]
Molecular Weight 214.67 g/mol [2]
SMILES CC1=CS(=O)(=O)c2ccc(Cl)cc12[2]
InChI Key GYZFDGWHPWNEKL-UHFFFAOYSA-N
Form Solid
MDL Number MFCD00203484

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided context, general methodologies for creating benzo[b]thiophene-1,1-dioxides and related derivatives offer valuable insight. These methods are crucial for researchers aiming to synthesize or modify this class of compounds.

The synthesis of benzo[b]thiophene derivatives can be achieved through various chemical reactions. A common approach involves the condensation of precursor molecules followed by cyclization and subsequent functional group modifications.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Functionalization A Substituted o-phenylenediamine C Condensation Reaction A->C B Ethyl Acetoacetate B->C D Cyclization C->D Intermediate C->D E Benzo[b]thiophene Core Structure D->E D->E F Acylation / Alkylation (e.g., with Chloroacetyl Chloride) E->F Modification E->F G Final Derivative F->G F->G Signaling_Pathway cluster_regulation Upstream Regulation cluster_core Core RhoA Cycle cluster_downstream Downstream Effects GEF GEFs RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Activates GAP GAPs RhoA_GTP RhoA-GTP (Active) GAP->RhoA_GTP Inactivates GDI GDIs GDI->RhoA_GDP Sequesters RhoA_GDP->RhoA_GTP GTP binding RhoA_GTP->RhoA_GDP GTP hydrolysis ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates StressFibers Stress Fiber Formation MLC->StressFibers Promotes CellEffects Cell Migration & Invasion StressFibers->CellEffects Leads to Inhibitor Benzo[b]thiophene 1,1-dioxide Derivative Inhibitor->RhoA_GTP Inhibits

References

A Technical Guide to the Synthesis of Benzothiophene-1,1-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene-1,1-diones are a significant class of heterocyclic compounds, recognized for their versatile applications in medicinal chemistry and materials science.[1] Their role as bioisosteres of other aromatic systems, coupled with their unique electronic properties, has made them attractive scaffolds in the design of novel therapeutic agents, including STAT3 inhibitors, and as functional units in organic electronics.[1][2] This technical guide provides a comprehensive review of the primary synthetic methodologies for accessing the benzothiophene-1,1-dione core, with a focus on data presentation, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Synthetic Strategies

The synthesis of benzothiophene-1,1-diones can be broadly categorized into two main approaches: the oxidation of pre-formed benzothiophenes and various cyclization strategies that construct the heterocyclic ring system.

Oxidation of Benzothiophenes

The most direct and common method for the preparation of benzothiophene-1,1-diones is the oxidation of the corresponding benzothiophene. The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid over-oxidation or degradation of sensitive functional groups.

A variety of oxidizing agents have been successfully employed for this transformation. Hydrogen peroxide is a frequently used oxidant, often in the presence of a catalyst to enhance its reactivity.[3][4][5] For instance, the combination of H2O2 with phosphorus pentoxide (P2O5) provides a facile method for the clean conversion of even electron-poor benzothiophenes to their corresponding sulfones.[3] Another effective catalytic system involves methyltrioxorhenium(VII) (MTO), which catalyzes the stepwise oxidation of thiophenes to sulfones with hydrogen peroxide, proceeding through a sulfoxide intermediate.[4][5] Additionally, heterogeneous catalysts like tungsten(VI) oxide (WO3) have been utilized for the oxidation of dibenzothiophene, a reaction relevant to oxidative desulfurization processes in crude oil.[6]

Oxidation Benzothiophene Benzothiophene Sulfone Benzothiophene-1,1-dione Benzothiophene->Sulfone [O]

Caption: General oxidation of a benzothiophene to a benzothiophene-1,1-dione.

Table 1: Comparison of Oxidation Methods for Benzothiophene Synthesis

Oxidizing SystemSubstrate ScopeTypical YieldsNotesReference
H₂O₂ / P₂O₅Electron-poor benzothiophenesGood to excellentReagent can be prepared and stored.[3][3]
H₂O₂ / CH₃ReO₃ (MTO)Thiophene derivativesQuantitativeStepwise oxidation via sulfoxide.[4][5][4][5]
WO₃ / RefluxDibenzothiopheneNot specifiedUsed in oxidative desulfurization studies.[6][6]

Exemplary Experimental Protocol: Oxidation using H₂O₂/P₂O₅ [3]

  • Reagent Preparation: A solution of the oxidizing agent is prepared by carefully adding phosphorus pentoxide (P₂O₅) to an aqueous solution of hydrogen peroxide (H₂O₂). The mixture is typically stirred until the P₂O₅ has dissolved and can be stored at 4°C for up to two weeks.

  • Reaction Setup: The benzothiophene starting material is dissolved in a suitable organic solvent, such as acetonitrile.

  • Oxidation: Two equivalents of the pre-prepared H₂O₂/P₂O₅ solution are added to the solution of the benzothiophene. The reaction is stirred at room temperature.

  • Monitoring and Work-up: The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the pure benzothiophene-1,1-dione.

Cyclization and Annulation Strategies

Modern synthetic chemistry has introduced several innovative methods for constructing the benzothiophene-1,1-dione skeleton that do not rely on a pre-existing benzothiophene ring. These methods offer greater flexibility in accessing diverse substitution patterns.

A notable green chemistry approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes.[7][8] This method proceeds under constant current electrolysis in an undivided cell at room temperature, avoiding the need for transition metal catalysts or stoichiometric oxidants.[7] The reaction is believed to proceed via a sulfonyl radical, which undergoes an ipso-addition to the alkyne, followed by a spirocyclization and subsequent rearrangement to yield the benzothiophene-1,1-dione.[7][8]

Electrochemical_Synthesis cluster_start Starting Materials cluster_process Electrochemical Process Sulfonhydrazide Sulfonhydrazide Anodic Oxidation Anodic Oxidation (e.g., 5.0 mA) Sulfonhydrazide->Anodic Oxidation Alkyne Alkyne Radical Formation Radical Formation Alkyne->Radical Formation Anodic Oxidation->Radical Formation Spirocyclization Spirocyclization Radical Formation->Spirocyclization Rearrangement Rearrangement Spirocyclization->Rearrangement Product Benzothiophene-1,1-dione Rearrangement->Product

Caption: Workflow for the electrochemical synthesis of benzothiophene-1,1-diones.

Table 2: Electrochemical Synthesis of Benzothiophene-1,1-diones [7][8]

Aryl SulfonhydrazideInternal AlkyneYield (%)
4-Methylbenzenesulfonhydrazide1-Propynylbenzene75
3-Methylbenzenesulfonohydrazide1-Propynylbenzene56
2-Naphthalenesulfonyl hydrazine1-PropynylbenzeneModerate

Exemplary Experimental Protocol: Electrochemical Synthesis [7][8]

  • Cell Setup: An undivided electrolytic cell is equipped with graphite felt electrodes (e.g., 10 mm x 10 mm x 5 mm).

  • Reaction Mixture: The cell is charged with the internal alkyne (0.2 mmol), the sulfonhydrazide (0.6 mmol), and an electrolyte such as Et₄NPF₆ (0.2 mmol). A co-solvent system, for example, HFIP/CH₃NO₂ (e.g., 4.7 mL / 0.3 mL), is used.

  • Electrolysis: The reaction is carried out under a constant current of 5.0 mA at room temperature for approximately 8 hours.

  • Work-up and Purification: Following the electrolysis, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the benzothiophene-1,1-dione product.

An alternative strategy provides access to diversely substituted benzothiophene-1,1-diones through a multi-step sequence.[1] This approach begins with a palladium-catalyzed sulfinylation of an ortho-carbonyl substituted aryl triflate. The resulting sulfinate is then S-alkylated, followed by an intramolecular Knoevenagel condensation to close the thiophene ring, which is already in its oxidized (sulfone) form. This method is particularly useful for synthesizing "push-pull" type fluorophores.[1]

Pd_Catalyzed_Synthesis ArylTriflate o-Carbonyl Aryl Triflate Sulfinate Aryl Sulfinate ArylTriflate->Sulfinate Pd-Catalyzed Sulfinylation AlkylSulfone S-Alkylated Intermediate Sulfinate->AlkylSulfone S-Alkylation Product Benzothiophene-1,1-dione AlkylSulfone->Product Intramolecular Knoevenagel Condensation

Caption: Palladium-catalyzed route to benzothiophene-1,1-diones.

Benzothiophene-1,1-dioxide itself can serve as a versatile building block in cycloaddition reactions. It can act as a dipolarophile in [3+2] cycloadditions with species like azomethine ylides and nitrile oxides to generate complex, fused heterocyclic systems.[9][10] It can also participate as a dienophile in [4+2] cycloaddition reactions.[11] These reactions are valuable for rapidly building molecular complexity from the relatively simple benzothiophene-1,1-dione core.

Table 3: Cycloaddition Reactions Involving Benzothiophene-1,1-diones

Reaction TypeReactant PartnerProduct TypeYieldsReference
[3+2] CycloadditionAzomethine YlidesPyrrolo-fused derivativesLow to high[9]
[3+2] CycloadditionNitrile OxidesIsoxazole-fused derivativesUp to 98%[10]
[4+2] CycloadditionDienesDibenzothiophene derivativesHigh[11]

Conclusion

The synthesis of benzothiophene-1,1-diones is well-established, with a range of methodologies available to the synthetic chemist. The classical approach of oxidizing benzothiophenes remains a robust and widely used strategy, with modern advancements providing milder and more efficient oxidizing systems. Concurrently, the development of novel cyclization and annulation techniques, including electrochemical synthesis and palladium-catalyzed cross-coupling reactions, has opened new avenues for the construction of these important heterocycles with greater control over substitution and functional group tolerance. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The continued exploration of new synthetic methods will undoubtedly further expand the chemical space accessible to researchers in drug discovery and materials science.

References

In silico modeling and computational studies of benzothiophene sulfones

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling and Computational Studies of Benzothiophene Sulfones

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzothiophene scaffold is a privileged structure in medicinal chemistry, and its sulfone derivatives have garnered significant attention due to their diverse pharmacological activities.[1] The sulfone moiety can act as a bioisostere for carbonyl groups, enhancing hydrogen-bonding interactions with biological targets.[2] This technical guide provides a comprehensive overview of the in silico and computational methodologies employed to investigate benzothiophene sulfones. It details common techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Density Functional Theory (DFT), presenting key findings, detailed experimental protocols, and quantitative data from recent studies. This document serves as a resource for professionals engaged in the rational design and development of novel therapeutics based on the benzothiophene sulfone core.

Introduction

The Benzothiophene Sulfone Scaffold in Medicinal Chemistry

Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that form the core of numerous pharmacologically active agents.[3] They are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The oxidation of the sulfur atom in the thiophene ring to a sulfone transforms its electron-donating character into a potent electron-accepting sulfonyl group.[4] This modification significantly alters the molecule's electronic properties, polarity, and hydrogen-bonding capacity, making benzothiophene sulfones attractive candidates for drug discovery.[2][4] For instance, certain C3-functionalized benzothiophene sulfone derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds displaying a promising broad-spectrum profile.[5][6]

The Role of In Silico Modeling in Drug Discovery

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery. These techniques accelerate the identification and optimization of lead compounds by predicting molecular interactions, biological activities, and physicochemical properties, thereby reducing the time and cost associated with experimental screening. For benzothiophene sulfones, computational studies provide critical insights into their mechanism of action, structure-activity relationships, and electronic nature, guiding the design of more potent and selective therapeutic agents.

Core Computational Methodologies

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in understanding the interactions between drug candidates and their biological targets. Studies on benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, for example, have used molecular docking to elucidate the precise mechanism by which these compounds interact with the cyclooxygenase-2 (COX-2) enzyme.[7][8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (e.g., steric, electronic, hydrophobic), QSAR helps predict the activity of novel compounds. Both 2D and 3D-QSAR studies have been successfully applied to benzothiophene derivatives to understand the molecular features affecting their inhibitory activity and selectivity against various targets, including Plasmodium falciparum N-myristoyltransferase (PfNMT) and multidrug-resistant Staphylococcus aureus.[9][10]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of benzothiophene sulfones, DFT calculations are employed to study ground-state geometries, electronic properties, and reaction mechanisms.[11] For example, DFT has been used to explore the potential energy surface of thiophene and benzothiophene oxidation reactions to form their corresponding sulfones.[12] It also helps in understanding how sulfur oxidation modulates the electronic structure and optoelectronic properties of these molecules.[4]

Applications and Case Studies

Visualizing the Computational Drug Discovery Workflow

The process of identifying and optimizing novel drug candidates often follows a structured computational workflow. This process integrates various in silico techniques to screen large libraries of compounds and progressively refine the selection to a few promising candidates for experimental validation.

Computational_Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Refinement & Evaluation cluster_2 Validation & Analysis a Target Identification b Virtual Screening (Ligand/Structure-Based) a->b c Hit Identification b->c d Molecular Docking c->d e QSAR Modeling c->e f Lead Optimization d->f e->f g Molecular Dynamics (MD) Simulation f->g h ADME/Toxicity Prediction f->h i Candidate for Synthesis g->i h->i

A generalized workflow for in silico drug discovery.
Benzothiophene Sulfones as COX-2 Inhibitors

Several studies have investigated benzothiophene derivatives as inhibitors of the COX-2 enzyme, a key target in anti-inflammatory therapies. Molecular docking simulations have been crucial in this area. For a series of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, docking studies revealed high binding affinities for the COX-2 active site, with a derivative containing an antipyrine group showing the best binding energy (ΔG = −9.4 kcal/mol).[7][13] These computational results help explain the observed anti-inflammatory properties and guide the design of more selective inhibitors.[7][8]

COX2_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Benzothiophene Sulfone Derivative Inhibitor->COX2

Mechanism of COX-2 inhibition by benzothiophene sulfones.
QSAR Models for Predicting Biological Activity

QSAR modeling is a powerful tool for predicting the activity of compounds before their synthesis. In a study of benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT), a validated target for new antimalarial drugs, 2D and 3D-QSAR models were developed.[9] These models, including HQSAR, CoMFA, and CoMSIA, exhibited high internal consistency and predictive ability, identifying that polar interactions are major molecular features affecting inhibitory activity and selectivity.[9] Similarly, QSAR models for benzothiophene derivatives against multidrug-resistant S. aureus have shown strong predictive power (R² = 0.69–0.793), guiding the rational design of new antibiotics.[10]

QSAR_Logic_Flow Dataset Dataset of Benzothiophene Structures & Biological Activities Descriptors Calculate Molecular Descriptors (2D/3D) Dataset->Descriptors Split Split into Training & Test Sets Descriptors->Split Model Generate Mathematical Model (e.g., MLR, PLS) Split->Model Validation Internal & External Validation Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction

Logical workflow for a QSAR study.

Experimental Protocols (Computational)

Protocol for Molecular Docking (COX-2 Inhibition)

This protocol is based on methodologies described for docking benzothiophene derivatives into the COX-2 active site.[7]

  • Protein Preparation : The crystal structure of the target protein (e.g., murine COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation : 2D structures of the benzothiophene sulfone derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation : A grid box is defined around the active site of the enzyme, typically centered on the position of a known co-crystallized inhibitor. The grid size is set to encompass the entire binding pocket.

  • Docking Simulation : A docking algorithm (e.g., AutoDock Vina) is used to place the prepared ligands into the receptor's active site. The simulation generates multiple binding poses for each ligand.

  • Analysis : The resulting poses are ranked based on their predicted binding energy (ΔG). The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Protocol for QSAR Model Development (Antimalarial Activity)

This protocol is adapted from a study on benzothiophene derivatives as PfNMT inhibitors.[9]

  • Dataset Preparation : A dataset of benzothiophene derivatives with experimentally determined inhibitory activities (e.g., IC₅₀ values) is compiled. The activities are typically converted to a logarithmic scale (pIC₅₀).

  • Structure Optimization and Alignment : 3D structures of all compounds are generated and their energy is minimized. For 3D-QSAR (CoMFA/CoMSIA), the molecules are aligned based on a common substructure or a flexible alignment method.

  • Descriptor Calculation : Relevant molecular descriptors are calculated. For 2D-QSAR (HQSAR), these are fragment-based fingerprints. For 3D-QSAR, steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) are computed on a 3D grid surrounding the aligned molecules.

  • Model Generation : The dataset is divided into a training set (to build the model) and a test set (to validate it). Statistical methods like Partial Least Squares (PLS) are used to generate a linear equation correlating the descriptors (independent variables) with the biological activity (dependent variable).

  • Model Validation : The model's statistical quality is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). Its predictive power is evaluated using the test set to calculate the predictive correlation coefficient (r²_pred).

Protocol for DFT Calculations

This protocol is based on the methodology used to study the adsorption of sulfur compounds on nanomaterials.[11]

  • Software and Method Selection : Calculations are performed using a quantum chemistry software package like Gaussian. A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) are chosen. Dispersion corrections (e.g., Grimme's D3) are often included to accurately model non-covalent interactions.[11]

  • Geometry Optimization : The 3D coordinates of the benzothiophene sulfone molecule are defined. A geometry optimization calculation is run to find the lowest energy conformation of the molecule.

  • Frequency Analysis : A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).[11]

  • Property Calculation : Once the optimized structure is obtained, various electronic properties can be calculated. These include frontier molecular orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand charge distribution and reactivity.[12]

Data Summary

Table 1: Molecular Docking Results of Benzothiophene Derivatives
Compound ClassTarget ProteinTop Compound Binding Energy (kcal/mol)Key Interacting ResiduesReference
Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-derivativesCyclooxygenase-2 (COX-2)-9.4Not explicitly listed[7][8][13]
Benzo[b]thiophene-2-carbaldehyde DerivativesHuman IgM Fc Domain (4JVW)-8.0Not explicitly listed[14]
Benzothiophene-chalcone HybridsAcetylcholinesterase (AChE)Not explicitly listed (SAR analysis performed)Not explicitly listed[15]
Benzothiophene DerivativesMultidrug-Resistant S. aureus-6.38Not explicitly listed[10]
Table 2: Summary of QSAR Models for Benzothiophene Derivatives as PfNMT Inhibitors[9]
QSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)
HQSAR0.830.980.81
CoMFA0.780.970.86
CoMSIA0.740.950.82
Table 3: Key Parameters from DFT and Molecular Dynamics Studies
Study TypeSystemKey Parameters CalculatedFindingsReference
DFTAdsorption of benzothiophene on boron nitrideAdsorption energy (E_ads), optimized geometriesProvides understanding of adsorptive desulfurization mechanisms[11]
DFTOxidation of benzothiophene with peroxyacetic acidStructural and thermodynamical parameters, barrier energyOxidation to sulfoxide is favorable; solvent reduces the energy barrier[12]
Molecular DynamicsBenzo[b]thiophene-2-carbaldehyde derivatives with 4JVWRMSD, RMSF, Rg, Hydrogen bondsProtein-ligand complexes were stable, indicating favorable interactions[14]
DFTOxidized 2,7-diBr-BTBT derivativesFrontier orbital energies, ionization potential, electron affinitySulfur oxidation significantly alters crystal packing and optoelectronic properties[4]

Conclusion and Future Perspectives

In silico modeling and computational studies are pivotal in the exploration of benzothiophene sulfones as potential therapeutic agents. Molecular docking provides atomic-level insights into ligand-receptor interactions, QSAR models offer robust predictions of biological activity, and DFT calculations elucidate the fundamental electronic properties that govern molecular behavior. The integration of these computational techniques, as demonstrated in the cited studies, facilitates a more efficient and rational approach to drug design.

Future research will likely involve the application of more advanced computational methods, such as machine learning and artificial intelligence, to analyze larger datasets and build more accurate predictive models. The continued synergy between computational predictions and experimental validation will undoubtedly accelerate the discovery of novel benzothiophene sulfone-based drugs to address a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of 1-[(4-Chlorophenyl)thio]-2-propanone to form the intermediate, 5-chloro-3-methylbenzo[b]thiophene. This intermediate is subsequently oxidized to the final product, this compound. This protocol includes detailed experimental procedures, reagent specifications, and data presentation in tabular format for clarity and reproducibility.

Introduction

Benzothiophene and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The corresponding oxidized form, benzo[b]thiophene-1,1-dione, serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. The title compound, this compound, with its specific substitution pattern, is a valuable building block for targeted drug discovery programs. The following protocol outlines a reliable and efficient laboratory-scale synthesis of this compound.

Chemical Properties

PropertyValue
Molecular FormulaC₉H₇ClO₂S
Molecular Weight214.67 g/mol [1]
AppearanceSolid (predicted)

Safety Information

The target compound, this compound, is classified as acutely toxic if swallowed and toxic to aquatic life with long-lasting effects[1]. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Synthesis Overview

The synthesis of this compound is achieved in two main steps:

  • Step 1: Cyclization to form 5-chloro-3-methylbenzo[b]thiophene. This step involves the acid-catalyzed intramolecular cyclization of 1-[(4-Chlorophenyl)thio]-2-propanone.

  • Step 2: Oxidation to this compound. The sulfur atom in the benzothiophene ring is oxidized to a sulfone using an oxidizing agent.

SynthesisWorkflow Start Starting Material: 1-[(4-Chlorophenyl)thio]-2-propanone Step1 Step 1: Cyclization (Polyphosphoric Acid) Start->Step1 Intermediate Intermediate: 5-chloro-3-methylbenzo[b]thiophene Step1->Intermediate Step2 Step 2: Oxidation (m-CPBA) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-chloro-3-methylbenzo[b]thiophene

This procedure is adapted from a known synthesis of 5-chloro-3-methylbenzo[b]thiophene[2].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-[(4-Chlorophenyl)thio]-2-propanone200.6850 g0.25
Polyphosphoric acid-300 g-
Deionized Water18.02As needed-
Diethyl ether74.12As needed-
Methanol32.04200 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 300 g of polyphosphoric acid.

  • To the stirred polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-Chlorophenyl)thio]-2-propanone.

  • Gradually heat the mixture to 120 °C. An exothermic reaction may be observed.

  • Once the exotherm subsides, maintain the reaction temperature at 130 °C for 1 hour.

  • Allow the reaction mixture to cool to room temperature and then carefully dilute with cold deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain a residue.

  • Add 200 mL of methanol to the residue and stir.

  • Filter the mixture and concentrate the filtrate to yield 5-chloro-3-methylbenzo[b]thiophene.

Expected Yield: Approximately 40%[2].

Step 2: Synthesis of this compound

This procedure is a general method for the oxidation of sulfides to sulfones using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-chloro-3-methylbenzo[b]thiophene182.671.0 equiv-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.572.2 equiv-
Dichloromethane (DCM)84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Sulfite Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolve 1.0 equivalent of 5-chloro-3-methylbenzo[b]thiophene in a suitable volume of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve 2.2 equivalents of m-CPBA in DCM.

  • Slowly add the m-CPBA solution to the stirred solution of the benzothiophene at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), saturated sodium sulfite solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Summary

CompoundStarting Material(s)ReagentsSolventReaction TimeTemperatureYield
5-chloro-3-methylbenzo[b]thiophene1-[(4-Chlorophenyl)thio]-2-propanonePolyphosphoric acidNone1 hour130 °C~40%[2]
This compound5-chloro-3-methylbenzo[b]thiophenem-CPBADichloromethane12 hours0 °C to RT-

Note: The yield for the second step is not provided as it is a general procedure and will depend on the specific reaction scale and purification efficiency.

Logical Relationship Diagram

LogicalRelationship cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Oxidation Start_Mol 1-[(4-Chlorophenyl)thio]-2-propanone Reagent1 Polyphosphoric Acid Condition1 130 °C Intermediate_Mol 5-chloro-3-methylbenzo[b]thiophene Intermediate_Mol2 5-chloro-3-methylbenzo[b]thiophene Intermediate_Mol->Intermediate_Mol2 Reagent2 m-CPBA Condition2 0 °C to RT Product_Mol This compound

Caption: Reagents and conditions for the two-step synthesis.

References

Application Notes and Protocols: Oxidation of 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamides to Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the chemical oxidation of 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamides to their corresponding 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide-1,1-dioxides (sulfones). The resulting sulfone derivatives are of significant interest in medicinal chemistry due to the diverse biological activities associated with the benzothiophene scaffold, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

Introduction

The oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone group can significantly modulate the physicochemical and biological properties of the molecule. This transformation can alter receptor binding affinity, metabolic stability, and pharmacokinetic profiles. This document outlines two robust methods for this oxidation: one using a combination of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅), and another employing meta-chloroperoxybenzoic acid (m-CPBA).

Data Presentation

The following tables summarize quantitative data for the oxidation of various N-substituted benzo[b]thiophene-2-carboxamides. While specific data for 3-chloro-N-(aryl) derivatives is limited in the literature, the provided data for structurally related compounds offer valuable insights into expected reaction efficiencies.

Table 1: Oxidation of N-Aryl/Alkyl Benzo[b]thiophene-2-carboxamides with H₂O₂/P₂O₅

EntrySubstrate (N-substituent)Time (h)Yield (%)
1Phenyl2495
24-Methoxyphenyl2492
34-Chlorophenyl4890
44-Nitrophenyl7285
5Benzyl2498
6Propyl2496

Data adapted from a study on electron-poor benzo[b]thiophenes, which demonstrates the efficacy of the H₂O₂/P₂O₅ reagent on similar substrates.[4][5][6]

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide and Phosphorus Pentoxide (H₂O₂/P₂O₅)

This method is effective for the clean and efficient oxidation of electron-poor benzo[b]thiophenes.[4][5][6]

Materials:

  • Substituted 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide

  • Hydrogen peroxide (30% aqueous solution)

  • Phosphorus pentoxide (P₂O₅)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Oxidizing Reagent: In a flask cooled in an ice bath, slowly add phosphorus pentoxide (1.0 eq) to an aqueous solution of hydrogen peroxide (30%, 4.0 eq). Stir the mixture until the P₂O₅ is fully dissolved. The reagent can be prepared on a multi-gram scale and stored at 4°C for up to two weeks.[4]

  • Reaction Setup: Dissolve the 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide (1.0 eq) in acetonitrile.

  • Oxidation: Add the prepared H₂O₂/P₂O₅ solution (2.0 eq of the active oxidant) to the solution of the benzothiophene carboxamide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive substrates, the reaction mixture can be heated to 60°C to accelerate the conversion.[4]

  • Work-up: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide-1,1-dioxide.

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective oxidizing agent for the conversion of sulfides to sulfones.[7][8]

Materials:

  • Substituted 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide (1.0 eq) in dichloromethane.

  • Addition of Oxidant: Add m-CPBA (2.2 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, wash the reaction mixture successively with a saturated aqueous solution of Na₂SO₃ and a saturated aqueous solution of NaHCO₃.[9]

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide-1,1-dioxide.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent oxidation of 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamides.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_oxidation Oxidation to Sulfone cluster_analysis Purification and Characterization cluster_bioassay Biological Evaluation start 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride amide 3-Chloro-N-(aryl)benzo[b]- thiophene-2-carboxamide start->amide Amidation amine Aryl Amine amine->amide sulfone 3-Chloro-N-(aryl)benzo[b]- thiophene-2-carboxamide-1,1-dioxide amide->sulfone Oxidation oxidant Oxidizing Agent (e.g., m-CPBA or H₂O₂/P₂O₅) oxidant->sulfone purification Column Chromatography sulfone->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization bio_eval In vitro / In vivo Assays characterization->bio_eval

Caption: General experimental workflow from starting materials to biological evaluation.

Signaling Pathway: Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Benzothiophene derivatives have been identified as potential agonists of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose metabolism.[3] Activation of PPARs is a key mechanism for the therapeutic effects of drugs used to treat metabolic diseases.[1][10] The following diagram illustrates a simplified PPAR signaling pathway.

PPAR_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Benzothiophene Sulfone (Ligand) PPAR PPAR ligand->PPAR Binding & Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding to DNA TargetGenes Target Gene Transcription (e.g., related to lipid metabolism) PPRE->TargetGenes Initiation mRNA mRNA TargetGenes->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., increased fatty acid oxidation) Protein->Response

Caption: Simplified PPAR signaling pathway initiated by a ligand.

References

Application Notes and Protocols: 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione is a heterocyclic compound belonging to the benzo[b]thiophene dioxide class. Benzo[b]thiophene scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a variety of biologically active molecules and functional materials.[1][2] The sulfone moiety in the 1,1-dione derivative activates the benzo[b]thiophene system for various chemical transformations, making it a potentially valuable building block in organic synthesis.

Despite its potential, a comprehensive review of the scientific literature reveals a notable absence of specific applications and detailed reaction protocols for this compound. While the unoxidized precursor, 5-chloro-3-methylbenzo[b]thiophene, has a documented synthesis, the reactivity and synthetic utility of its corresponding 1,1-dione appear to be largely unexplored or at least not published in readily accessible scientific databases.

This document aims to provide a foundational understanding by summarizing the synthesis of the precursor and discussing the potential, yet currently undocumented, applications of this compound based on the known reactivity of the broader class of benzo[b]thiophene-1,1-dioxides.

Synthesis of the Precursor: 5-Chloro-3-methylbenzo[b]thiophene

The synthesis of the unoxidized precursor, 5-chloro-3-methylbenzo[b]thiophene, has been reported via a cyclization reaction.

Experimental Protocol: Synthesis of 5-chloro-3-methylbenzo[b]thiophene[3]
  • Reaction Setup: To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.

  • Heating: Stir the mixture and gradually raise the temperature to 120 °C, at which point an exotherm may be observed.

  • Reaction Maintenance: Continue stirring the mixture at 130 °C for 1 hour.

  • Workup:

    • Cool the reaction mixture and dilute it with water.

    • Extract the product with diethyl ether.

    • Dry the organic phase and concentrate it under reduced pressure.

  • Purification:

    • Stir the residue in 200 ml of methanol and filter the mixture.

    • Concentrate the filtrate to yield 5-chloro-3-methylbenzo[b]thiophene.

Table 1: Synthesis of 5-chloro-3-methylbenzo[b]thiophene [3]

Starting MaterialReagentsTemperatureTimeProductYieldBoiling Point
1-[(4-Chlorophenyl)thio]-2-propanonePolyphosphoric acid130 °C1 hour5-chloro-3-methylbenzo[b]thiophene40%120 °C (0.6 mm)

Potential Synthetic Applications of this compound

While specific examples are not available in the literature for this particular molecule, the chemistry of benzo[b]thiophene-1,1-dioxides suggests several potential applications. The electron-withdrawing sulfone group significantly influences the reactivity of the heterocyclic ring system.

Diels-Alder Reactions

Benzo[b]thiophene-1,1-dioxides can potentially act as dienophiles in Diels-Alder reactions. The double bond of the thiophene ring is activated by the sulfone group, making it susceptible to [4+2] cycloaddition with various dienes. This would be a powerful method for the construction of complex polycyclic systems. The general reactivity of thiophene derivatives in Diels-Alder reactions is often low due to their aromaticity; however, oxidation to the S,S-dioxide disrupts this aromaticity, enhancing its reactivity as a dienophile.[4]

Diels_Alder_Pathway cluster_reactants Reactants reagent1 5-Chloro-3-methyl-1H- benzo[b]thiophene-1,1-dione (Dienophile) product Cycloadduct reagent1->product + reagent2 Diene reagent2->product

Caption: Potential Diels-Alder reaction pathway.

Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent on the benzene ring is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing sulfone group. This would allow for the introduction of a variety of nucleophiles at the C5 position, providing a route to a diverse range of functionalized derivatives.

SNAr_Workflow start 5-Chloro-3-methyl-1H- benzo[b]thiophene-1,1-dione intermediate Meisenheimer Complex (Postulated) start->intermediate product 5-Substituted Product intermediate->product - Cl- nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) nucleophile->intermediate

Caption: Postulated SNAr workflow.

Alkylation and Functionalization of the Methyl Group

The protons of the 3-methyl group are expected to be acidic due to the influence of the adjacent sulfone group. This would allow for deprotonation with a suitable base, followed by reaction with various electrophiles to introduce functional groups at this position.

Alkylation_Logical_Relationship start 5-Chloro-3-methyl-1H- benzo[b]thiophene-1,1-dione deprotonation Deprotonation (Base) start->deprotonation carbanion Carbanion Intermediate deprotonation->carbanion alkylation Alkylation (Electrophile, e.g., R-X) carbanion->alkylation product C3-Functionalized Product alkylation->product

References

Application Notes and Protocols: 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione and its core scaffold in medicinal chemistry research. The focus is on its application as a versatile scaffold for the development of novel therapeutic agents, particularly in oncology.

Introduction

The benzo[b]thiophene-1,1-dioxide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a chloro group at the 5-position and a methyl group at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This document outlines the synthesis, biological activities, and relevant experimental protocols associated with this chemical entity and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 1-[(4-Chlorophenyl)thio]-2-propanone. The first step involves an acid-catalyzed intramolecular cyclization to form the benzothiophene ring system, followed by oxidation of the sulfide to the corresponding sulfone.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene [1]

  • To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-Chlorophenyl)thio]-2-propanone.

  • Stir the mixture and gradually raise the temperature to 120 °C. An exothermic reaction will commence.

  • Maintain the reaction temperature at 130 °C and continue stirring for 1 hour.

  • After cooling, dilute the reaction mixture with water and extract the product with diethyl ether.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Stir the residue in 200 ml of methanol and filter.

  • Concentrate the filtrate to yield 5-chloro-3-methylbenzo[b]thiophene.

Step 2: Oxidation to this compound

  • Dissolve the 5-chloro-3-methylbenzo[b]thiophene (1 equivalent) in a suitable organic solvent such as acetic acid or trifluoroacetic acid.

  • Add an oxidizing agent, such as 30% hydrogen peroxide (excess, e.g., 2-3 equivalents), dropwise to the solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Medicinal Chemistry

The benzo[b]thiophene-1,1-dioxide scaffold has been identified as a key pharmacophore in the development of various targeted therapies, particularly in the field of oncology.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell proliferation, survival, and migration. The benzo[b]thiophene-1,1-dioxide core has been utilized to develop potent STAT3 inhibitors. These inhibitors can block the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby inhibiting the transcription of downstream target genes.

STAT3 Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Inhibitor Benzo[b]thiophene-1,1-dioxide Inhibitor Inhibitor->JAK Inhibits Inhibitor->pSTAT3 Prevents Dimerization

Caption: STAT3 signaling pathway and points of inhibition.

Covalent Inhibition of Phosphoglycerate Dehydrogenase (PHGDH)

Phosphoglycerate dehydrogenase (PHGDH) is a key enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support their high proliferation rate. Derivatives of benzo[b]thiophene-1,1-dioxide have been identified as novel covalent inhibitors of PHGDH. These compounds can form a covalent bond with a cysteine residue in the active site of the enzyme, leading to its irreversible inhibition.

Inhibition of the RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway is involved in regulating cell shape, motility, and invasion, and its dysregulation is implicated in cancer metastasis. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as inhibitors of this pathway, showing potential to suppress cancer cell migration and invasion.

RhoA/ROCK Signaling Pathway

RhoA_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activation RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Stress_Fibers Actin Stress Fibers (Cell Migration, Invasion) Cofilin->Actin_Stress_Fibers Regulates Inhibitor Benzo[b]thiophene-1,1-dioxide Inhibitor Inhibitor->RhoA_GTP Inhibits

Caption: RhoA/ROCK pathway and point of inhibition.

Quantitative Biological Data

The following table summarizes the reported in vitro activities of various benzo[b]thiophene-1,1-dioxide derivatives.

Compound ClassTargetAssayIC50 ValueReference
Benzo[b]thiophene-1,1-dioxide derivativesSTAT3STAT3-mediated luciferase activity8b: best activity[1]
Benzo[b]thiophene-1,1-dioxide derivativesPHGDHEnzymatic inhibitionStattic: 1.98 ± 0.66 µM[2]
Benzo[b]thiophene-1,1-dioxide derivativesPHGDHEnzymatic inhibitionB12: 0.29 ± 0.02 μM[2]

Experimental Protocols for Biological Assays

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT Assay Workflow

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add compound dilutions Incubate_Overnight->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data (calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Development of Antimicrobial Agents from Benzothiophene Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of benzothiophene sulfone derivatives. The following sections detail the rationale behind this class of compounds, protocols for their synthesis and antimicrobial screening, and a summary of their activity.

Introduction

The benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry, featured in several FDA-approved drugs. The oxidation of the thiophene sulfur to a sulfone group significantly alters the electronic properties of the benzothiophene ring system. This modification enhances the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic substitution, and can contribute to the molecule's biological activity. This strategic functionalization allows for the generation of diverse derivatives with potential as novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Recent studies have focused on the C3-functionalization of the benzothiophene sulfone core to explore new chemical space for antimicrobial drug discovery. While qualitative assessments have shown promise, with some derivatives exhibiting a broad-spectrum profile, specific quantitative data remains limited in publicly available literature. This document provides the known synthetic and screening protocols and presents comparative quantitative data from structurally related benzothiophene compounds to guide further research.

Data Presentation

Note on Data Availability: Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC) values for the benzothiophene sulfone derivatives synthesized in the primary reference protocol (Compounds 3a-d and 4a-c ). The available literature describes their activity qualitatively as "slight to moderate," with compounds 3a and 3b showing a "promising broad-spectrum profile."

To provide a quantitative context for the antimicrobial potential of the broader benzothiophene class, the following tables summarize the MIC values for other benzothiophene derivatives. This data is intended for comparative purposes to illustrate the potential activity of this scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of Comparative 3-Halobenzo[b]thiophene Derivatives against Gram-Positive Bacteria and Fungi [1][2][3][4]

Compound IDStructureB. cereus (µg/mL)S. aureus (µg/mL)E. faecalis (µg/mL)C. albicans (µg/mL)
25 2-(1-Cyclohexanol)-3-chlorobenzo[b]thiophene16161616
26 2-(1-Cyclohexanol)-3-bromobenzo[b]thiophene16161616
30 2-(2-Hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene128646464
31 2-(2-Hydroxypropan-2-yl)-3-bromobenzo[b]thiophene128646464

Table 2: Minimum Inhibitory Concentration (MIC) of Comparative Thiophene Derivatives against Gram-Negative Bacteria [5]

Compound IDStructureA. baumannii (mg/L)E. coli (mg/L)
Thiophene 2 2-Benzamido-5-(m-piperidin-4-yloxy)phenyl)thiophene1616
Thiophene 4 2-(4-Chlorobenzamido)-5-(o-piperidin-4-yloxy)phenyl)thiophene1616
Thiophene 5 2-(4-Chlorobenzamido)-5-(m-piperidin-4-yloxy)phenyl)thiophene1616
Thiophene 7 2-(3-Chlorobenzamido)-5-(o-piperidin-4-yloxy)phenyl)thiophene>648

Experimental Protocols

The following protocols are based on the synthesis and evaluation of C3-functionalized benzothiophene sulfone derivatives.

Protocol 1: Synthesis of 3-Chloro-N-(aryl)benzo[b]thiophene-2-carboxamides (2a-d)

This protocol describes the amidation of 3-chloro-2-chlorocarbonylbenzo[b]thiophene.

Materials:

  • 3-Chloro-2-chlorocarbonylbenzo[b]thiophene (1)

  • Appropriate aromatic amine (e.g., aniline, p-toluidine, p-anisidine, p-nitroaniline)

  • Benzene

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 3-chloro-2-chlorocarbonylbenzo[b]thiophene (1 equivalent) in benzene.

  • Add the appropriate aromatic amine (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with water (3 x 10 mL).

  • Dry the solid and recrystallize from a suitable solvent to afford the pure 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamides (2a-d).

Protocol 2: Synthesis of 3-Chloro-N-(aryl)benzo[b]thiophene-1,1-dioxide Derivatives (3a-d)

This protocol details the oxidation of the thiophene sulfur to a sulfone.

Materials:

  • 3-Chloro-N-(aryl)benzo[b]thiophene-2-carboxamide (2a, 2b, 2c, or 2d)

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide (1 equivalent) in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% solution, 5 equivalents) to the solution while stirring.

  • Heat the reaction mixture at 80-90°C for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the product to obtain the corresponding 3-chloro-N-(aryl)benzo[b]thiophene-1,1-dioxide (3a-d).

Protocol 3: Synthesis of 3-Amino-N-(p-tolyl)benzo[b]thiophene-1,1-dioxide Derivatives (4a-c)

This protocol describes the nucleophilic aromatic substitution at the C3 position.

Materials:

  • 3-Chloro-N-(p-tolyl)benzo[b]thiophene-1,1-dioxide (3b)

  • Appropriate amine (ethylamine, isopropylamine, or diethylamine)

  • Benzene

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 3-chloro-N-(p-tolyl)benzo[b]thiophene-1,1-dioxide (3b) (1 equivalent) in benzene.

  • Add a large excess of the appropriate amine (e.g., ethylamine, isopropylamine, or diethylamine).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system to yield the desired 3-amino-N-(p-tolyl)benzo[b]thiophene-1,1-dioxide derivatives (4a-c).

Protocol 4: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the agar well diffusion method for preliminary antimicrobial screening.

Materials:

  • Synthesized benzothiophene sulfone derivatives

  • Bacterial strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)

  • Fungal strains: Candida albicans, Crysosporium pannical, Aspergillus niger, Rhizopus oryzae

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile Petri dishes, cork borer, and other standard microbiology lab equipment

Procedure:

  • Prepare sterile agar plates of the appropriate medium.

  • Prepare a standardized inoculum of each test microorganism (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial inoculum over the surface of the agar plates.

  • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Prepare solutions of the synthesized compounds in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add a defined volume (e.g., 100 µL) of each compound solution into separate wells.

  • Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters. The diameter is an indication of the antimicrobial activity.

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of the target antimicrobial agents.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Oxidation cluster_2 Step 3: Nucleophilic Substitution Start 3-Chloro-2-chlorocarbonyl- benzo[b]thiophene (1) Product_2 3-Chloro-N-(aryl)benzo[b]thiophene- 2-carboxamides (2a-d) Start->Product_2 Reflux in Benzene Amine Aromatic Amine (Ar-NH2) Amine->Product_2 Product_3 3-Chloro-N-(aryl)benzo[b]thiophene- 1,1-dioxides (3a-d) Product_2->Product_3 H2O2, Acetic Acid Product_4 3-Amino-N-(p-tolyl)benzo[b]thiophene- 1,1-dioxides (4a-c) Product_3->Product_4 Reflux in Benzene Amine_2 Alkylamine (R1R2NH) Amine_2->Product_4 Screening_Workflow Start Synthesized Benzothiophene Sulfone Derivatives Add_Compounds Add Compound Solutions to Wells Start->Add_Compounds Prep_Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Plates with Microorganisms Prep_Inoculum->Inoculate Prep_Plates Prepare Agar Plates Prep_Plates->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure Measure Zones of Inhibition Incubate->Measure

References

Application Notes and Protocols: 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, published experimental data on the use of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione as a synthetic building block is limited. The following application notes and protocols are based on the well-established reactivity of analogous benzo[b]thiophene-1,1-diones and are intended to serve as a guide for research and development. The experimental data presented in the tables is hypothetical and should be considered illustrative.

Introduction

This compound is a member of the benzo[b]thiophene-1,1-dioxide family of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The sulfone group acts as a strong electron-withdrawing group, activating the heterocyclic ring for various chemical transformations. This makes this compound a potentially valuable building block for the synthesis of complex, biologically active molecules and functional materials. Benzo[b]thiophene derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

The presence of the chloro and methyl substituents on the benzene and thiophene rings, respectively, offers opportunities for further functionalization and tuning of the molecule's properties. This document outlines potential synthetic applications of this compound and provides a detailed, albeit hypothetical, experimental protocol for a key transformation.

General Reactivity of Benzo[b]thiophene-1,1-diones

The reactivity of the benzo[b]thiophene-1,1-dione core is dominated by the electron-withdrawing nature of the sulfone group. This opens up several avenues for synthetic transformations, making it a versatile scaffold. A summary of its key reactivities is presented below.

G General Reactivity of Benzo[b]thiophene-1,1-dione Core A This compound B Diels-Alder Reaction (Acts as Diene) A->B [Diene + Dienophile] C Michael Addition (Acts as Michael Acceptor) A->C [+ Nucleophile] D Palladium-Catalyzed C-H Functionalization (e.g., Arylation, Olefination at C2) A->D [Pd catalyst, oxidant] E Reduction of Sulfone (to Benzo[b]thiophene) A->E [Reducing Agent]

Caption: Key synthetic transformations of the benzo[b]thiophene-1,1-dione scaffold.

Application Note 1: Synthesis of Fused Polycyclic Systems via Diels-Alder Reaction

Benzo[b]thiophene-1,1-diones can function as dienes in [4+2] cycloaddition reactions, providing a powerful method for the construction of complex polycyclic frameworks. The reaction with a suitable dienophile, followed by the extrusion of sulfur dioxide, leads to the formation of new carbocyclic rings. This strategy is highly valuable for accessing novel molecular scaffolds for drug discovery.

Hypothetical Reaction: Diels-Alder Cycloaddition with N-Phenylmaleimide

This protocol describes a hypothetical Diels-Alder reaction between this compound and N-phenylmaleimide to generate a fused polycyclic adduct.

G Workflow for Diels-Alder Reaction cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Analysis A Combine this compound, N-phenylmaleimide, and solvent in a flask. B Heat the reaction mixture to reflux. A->B C Cool the reaction mixture to room temperature. B->C D Remove solvent under reduced pressure. C->D E Purify the crude product by column chromatography. D->E F Characterize the product by NMR, MS, and IR spectroscopy. E->F

Caption: Experimental workflow for the synthesis of a fused polycyclic adduct.

Experimental Protocol

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard glassware for chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 228.68 mg).

  • Add N-phenylmaleimide (1.2 mmol, 207.8 mg) to the flask.

  • Add 20 mL of anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Hypothetical Quantitative Data
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass (mg)Yield (%)
This compoundC₉H₇ClO₂S228.681.0228.68-
N-PhenylmaleimideC₁₀H₇NO₂173.171.2207.80-
Diels-Alder Adduct (Hypothetical)C₁₉H₁₄ClNO₄S401.84--85
Hypothetical Product Characterization Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80-7.20 (m, 8H, Ar-H), 4.55 (d, J = 8.0 Hz, 1H), 4.20 (d, J = 8.0 Hz, 1H), 2.10 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 175.2, 173.8, 140.1, 138.5, 135.2, 132.8, 131.5, 130.1, 129.5, 128.8, 127.4, 125.6, 55.4, 52.8, 15.2.

  • Mass Spectrometry (ESI-MS): m/z 402.0 [M+H]⁺.

  • IR (KBr, cm⁻¹): 3050, 2980, 1710 (C=O), 1600, 1490, 1320 (SO₂), 1150 (SO₂), 820.

Application Note 2: Synthesis of Functionalized Thiophenes via Michael Addition

The electron-deficient double bond of the thiophene-1,1-dioxide ring is susceptible to nucleophilic attack in a Michael-type 1,4-conjugate addition. This reaction allows for the introduction of a wide range of substituents at the C2 position, leading to highly functionalized benzothiophene derivatives.

General Protocol for Michael Addition
  • Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).

  • Add a base (e.g., NaH, K₂CO₃) to generate the nucleophile in situ if required.

  • Add the nucleophile (e.g., a malonate ester, a thiol, or an amine) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with a proton source (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by chromatography or recrystallization.

Application Note 3: C2-Arylation via Palladium-Catalyzed C-H Functionalization

Recent advances in catalysis have enabled the direct functionalization of C-H bonds. The benzo[b]thiophene-1,1-dioxide scaffold can undergo palladium-catalyzed C2-selective arylation with aryl boronic acids or other arylating agents. This provides a direct and atom-economical route to 2-arylbenzo[b]thiophene-1,1-dioxides, which are valuable structures in materials science and medicinal chemistry.

General Conditions for C2-Arylation
  • Catalyst: Pd(OAc)₂ or other palladium sources.

  • Oxidant: Cu(OAc)₂ or Ag₂CO₃.

  • Solvent: Dioxane, DMF, or toluene.

  • Arylating Agent: Arylboronic acid or aryl halide.

  • Temperature: 80-120 °C.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of complex organic molecules. Its inherent reactivity, derived from the electron-withdrawing sulfone group, allows for a variety of synthetic manipulations including Diels-Alder cycloadditions, Michael additions, and palladium-catalyzed C-H functionalizations. The protocols and data presented herein, though based on the reactivity of analogous compounds, provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile scaffold in their own research endeavors. Further investigation into the specific reactivity and applications of this compound is warranted and expected to yield novel and valuable chemical entities.

References

Application Notes and Protocols for the Characterization of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Chemical Structure

Molecular Formula: C₉H₇ClO₂S[1] Molecular Weight: 214.67 g/mol [1] SMILES: CC1=CS(=O)(=O)c2ccc(Cl)cc12[1] InChI Key: GYZFDGWHPWNEKL-UHFFFAOYSA-N[1]

I. Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

1. ¹H NMR Spectroscopy

  • Expected Chemical Shifts: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing sulfone group and the chlorine atom.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Methyl Protons (-CH₃)2.0 - 2.5Singlet (s)N/A
Aromatic Protons (Ar-H)7.0 - 8.0Multiplet (m) or distinct doublets/singlets~7-9 Hz for ortho-coupling

2. ¹³C NMR Spectroscopy

  • Expected Chemical Shifts: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the sulfone group and the chlorine atom will cause significant downfield shifts for the adjacent carbon atoms.

Carbon Assignment Expected Chemical Shift (ppm)
Methyl Carbon (-CH₃)15 - 25
Aromatic Carbons (Ar-C)120 - 145
Carbon attached to Chlorine (Ar-C-Cl)130 - 140
Quaternary Carbons (including C-S and C=C)135 - 150

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.[2]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Expected Vibrational Frequencies:

Functional Group Characteristic Vibrational Frequency (cm⁻¹) Intensity
Asymmetric SO₂ Stretch1300 - 1350Strong
Symmetric SO₂ Stretch1120 - 1160Strong
C=C Aromatic Stretch1450 - 1600Medium to Strong
C-H Aromatic Stretch3000 - 3100Medium
C-H Aliphatic Stretch (methyl)2850 - 3000Medium
C-Cl Stretch600 - 800Medium to Strong

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

  • Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 214 and 216 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). Common fragmentation pathways for benzothiophene sulfones involve the loss of SO₂.[3]

m/z Value Possible Fragment Notes
214/216[M]⁺Molecular ion peak (with chlorine isotopes)
150/152[M - SO₂]⁺Loss of sulfur dioxide
115[M - SO₂ - Cl]⁺Loss of SO₂ and chlorine

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the mass spectrum to identify the molecular ion and characteristic fragment ions.

II. Chromatographic Characterization

Chromatographic techniques are employed to assess the purity of the compound and for quantitative analysis.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture.

  • Method Parameters (General):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid for better peak shape)
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of maximum absorbance (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25-30 °C

Experimental Protocol for HPLC:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare working solutions by diluting the stock solution.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Analysis: Inject the sample and run the analysis according to the specified method. The retention time of the main peak is used for identification, and the peak area is used for quantification.[4]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Method Parameters (General):

Parameter Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Mode Split or splitless
Injector Temperature 250 °C
Oven Temperature Program Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • Analysis: Inject the sample into the GC. The separated components will elute from the column and enter the mass spectrometer for detection. The retention time and the mass spectrum of the peak are used for identification.[5]

III. Visualizations

A. Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Final Analysis Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis Report Reporting Data_Analysis->Report

Caption: Experimental workflow for compound characterization.

B. Relationship of Analytical Techniques

This diagram shows the logical relationship between the different analytical techniques used for characterization.

G cluster_structure Structural Information cluster_purity Purity & Quantification cluster_techniques Analytical Techniques Compound This compound NMR NMR Compound->NMR provides FTIR FT-IR Compound->FTIR provides MS MS Compound->MS provides HPLC HPLC Compound->HPLC assesses GCMS GC-MS Compound->GCMS assesses Connectivity Connectivity (C-H Framework) Functional_Groups Functional Groups Molecular_Weight Molecular Weight & Fragmentation Purity Purity Assessment Quantification Quantitative Analysis NMR->Connectivity FTIR->Functional_Groups MS->Molecular_Weight HPLC->Purity HPLC->Quantification GCMS->Molecular_Weight GCMS->Purity

Caption: Relationship between analytical techniques.

References

Application Notes and Protocols for In Vitro Assays Involving 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no specific in vitro biological assay data for the compound 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione.

While research exists on the broader class of benzo[b]thiophene derivatives, demonstrating a range of biological activities, studies detailing the specific effects, mechanisms of action, or experimental protocols for this compound are not publicly available at this time. The available literature focuses on derivatives with different substitution patterns, which exhibit activities such as anticancer and antimicrobial effects.

For researchers interested in investigating the biological properties of this compound, it would be necessary to design and conduct novel in vitro studies. Below are generalized protocols for common preliminary assays that could be adapted to evaluate the potential biological activities of this compound.

General Experimental Workflow for Preliminary Assessment

The following diagram illustrates a general workflow for the initial in vitro screening of a novel compound like this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound This compound StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution WorkingSolutions Prepare Serial Dilutions StockSolution->WorkingSolutions Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) WorkingSolutions->Cytotoxicity Treat Cells Antiproliferative Antiproliferative Assay (e.g., BrdU, Ki67) WorkingSolutions->Antiproliferative Treat Cells EnzymeInhibition Enzyme Inhibition Assay (Target-specific) WorkingSolutions->EnzymeInhibition Add to Reaction Antimicrobial Antimicrobial Assay (e.g., MIC, MBC) WorkingSolutions->Antimicrobial Treat Microbes IC50 Calculate IC50/EC50 Values Cytotoxicity->IC50 Antiproliferative->IC50 EnzymeInhibition->IC50 MIC Determine MIC/MBC Antimicrobial->MIC StatisticalAnalysis Statistical Analysis IC50->StatisticalAnalysis MIC->StatisticalAnalysis

Caption: General workflow for the initial in vitro screening of a novel compound.

Hypothetical Application Note: Cytotoxicity Profiling

Introduction: The initial step in characterizing the biological activity of a novel compound is to assess its cytotoxicity. This application note provides a general protocol for evaluating the cytotoxic effects of this compound on a selected cell line using the MTT assay.

Protocol: MTT Assay for Cytotoxicity

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2. Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to prepare a series of working concentrations. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Hypothetical Signaling Pathway Diagram

Should future research indicate that this compound acts as an inhibitor of a specific kinase, for example, the following diagram illustrates a hypothetical mechanism of action.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Compound 5-Chloro-3-methyl-1H- benzo[b]thiophene-1,1-dione Compound->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.

Disclaimer: The protocols and diagrams presented are for illustrative purposes only and are based on general methodologies in the field. They are not based on experimental data for this compound. Any investigation into the biological activity of this compound should be designed based on a thorough review of the literature on related compounds and validated with appropriate controls.

Application Notes & Protocols: Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzo[b]thiophene-1,1-dione scaffold is a prominent structural motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this core structure have been investigated as anti-inflammatory, anticancer, antimicrobial, and anti-diabetic agents.[1][2] The sulfone moiety (1,1-dione) often enhances the biological activity and metabolic stability of the parent benzothiophene. This document provides detailed protocols for the multi-step synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione and outlines strategies for its further derivatization, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Overall Synthesis Workflow

The synthesis of this compound and its subsequent derivatives is typically achieved through a three-stage process. The workflow begins with the acid-catalyzed cyclization to form the benzothiophene core, followed by oxidation to the sulfone, and finally, functionalization to generate a library of derivatives.

G cluster_0 Stage 1: Benzothiophene Core Synthesis cluster_1 Stage 2: Oxidation to Sulfone cluster_2 Stage 3: Derivatization (Example) A 1-[(4-Chlorophenyl)thio]-2-propanone C 5-Chloro-3-methyl-1H-benzo[b]thiophene A->C Heat (130°C) B Polyphosphoric Acid (PPA) B->C Catalyst D 5-Chloro-3-methyl-1H-benzo[b]thiophene C->D F This compound D->F Oxidation E Oxidizing Agent (e.g., H₂O₂/P₂O₅ or m-CPBA) E->F G This compound F->G I 3-Halomethyl or Ring-Halogenated Intermediate G->I Functionalization H Halogenation (e.g., NBS/Iodine) H->I K Diverse Derivatives Library I->K Coupling Partners J Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) J->K

Caption: General workflow for the synthesis of the target compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene (Precursor)

This protocol is based on the acid-catalyzed cyclization of an arylthiomethyl ketone.[3][4]

Materials:

  • 1-[(4-Chlorophenyl)thio]-2-propanone

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ethyl ether (or other suitable organic solvent like ethyl acetate)

  • Methanol

  • Magnesium sulfate (or sodium sulfate), anhydrous

Procedure:

  • Carefully add 1-[(4-Chlorophenyl)thio]-2-propanone (0.25 mol) to polyphosphoric acid (300 g) in a reaction vessel equipped with a mechanical stirrer and a thermometer.

  • Stir the mixture while gradually raising the temperature. An exothermic reaction may be observed.

  • Once the exotherm subsides, heat the mixture to 130°C and maintain this temperature with stirring for 1 hour.

  • Allow the reaction mixture to cool to a safe temperature (e.g., below 80°C) and then cautiously dilute it by slowly adding it to a large volume of cold water or ice with vigorous stirring.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl ether (3 x 150 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a residue.

  • Add methanol (200 mL) to the residue and stir to induce precipitation of impurities.

  • Filter the mixture. The desired product is in the filtrate.

  • Concentrate the methanol filtrate to yield 5-chloro-3-methylbenzo[b]thiophene.

ParameterValueReference
Starting Material 1-[(4-Chlorophenyl)thio]-2-propanone[3]
Reagent/Catalyst Polyphosphoric Acid[3]
Temperature 130°C[3]
Reaction Time 1 hour[3]
Typical Yield ~40%[3]
Boiling Point 120°C @ 0.6 mm Hg[3]
Protocol 2: Oxidation to this compound

This protocol describes a general method for the oxidation of a benzothiophene to its corresponding sulfone (1,1-dione).[5][6]

Materials:

  • 5-Chloro-3-methyl-1H-benzo[b]thiophene

  • Hydrogen Peroxide (H₂O₂, 30% aq. solution)

  • Phosphorus pentoxide (P₂O₅)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

  • Preparation of Oxidizing Agent (H₂O₂/P₂O₅): Caution: Handle with care. In a separate flask, prepare the oxidizing solution by carefully adding P₂O₅ to a 30% aqueous solution of H₂O₂. The solution can be prepared in advance and stored.[5]

  • Dissolve 5-Chloro-3-methyl-1H-benzo[b]thiophene (1 eq.) in dichloromethane.

  • Add the prepared H₂O₂/P₂O₅ solution (typically 2-3 equivalents of H₂O₂) to the solution of the benzothiophene at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer. Wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to obtain pure this compound.

ParameterValueReference
Starting Material 5-Chloro-3-methyl-1H-benzo[b]thiophene-
Oxidizing System H₂O₂ / P₂O₅[5]
Alternative Oxidant m-Chloroperoxybenzoic acid (m-CPBA)[6]
Solvent Dichloromethane[5]
Temperature Room Temperature[5]
Typical Yield Good to Excellent (>80%)[5]
Molecular Formula C₉H₇ClO₂S[7]
Molecular Weight 214.67 g/mol [7]

Applications in Drug Development & Relevant Signaling Pathways

Benzo[b]thiophene-1,1-dione derivatives are versatile scaffolds in drug discovery due to their wide range of biological activities.[1][2] Their rigid, planar structure allows for effective interaction with various biological targets.

  • Anti-inflammatory Agents: Many sulfone-containing heterocyclic compounds are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2).[8] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Anticancer Agents: Certain benzo[b]thiophene derivatives have shown promise as anticancer agents by targeting pathways involved in cell proliferation and survival, such as tubulin polymerization or specific kinases.[2][9]

  • Antimicrobial Agents: The benzo[b]thiophene nucleus has been incorporated into molecules designed to combat drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[10]

Example Signaling Pathway: COX-2 Inhibition

The diagram below illustrates the role of COX-2 in the inflammatory pathway, a common target for drugs derived from the benzo[b]thiophene scaffold.

G A Inflammatory Stimuli (e.g., Cytokines, Pathogens) E COX-2 Enzyme (Cyclooxygenase-2) A->E Induces Expression B Cell Membrane Phospholipids D Arachidonic Acid B->D Hydrolysis C Phospholipase A₂ F Prostaglandins (PGE₂, etc.) D->F Metabolism G Inflammation (Pain, Fever, Swelling) F->G Mediates H This compound Derivative H->E Inhibits

Caption: Inhibition of the COX-2 pathway by a potential benzothiophene-1,1-dione derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two key stages of the synthesis: the formation of the 5-Chloro-3-methyl-1H-benzo[b]thiophene precursor and its subsequent oxidation to the desired 1,1-dione.

Stage 1: Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene

Q1: My intramolecular cyclization of 1-[(4-Chlorophenyl)thio]-2-propanone is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the acid-catalyzed cyclization to form the benzothiophene core can stem from several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.

  • Incomplete Reaction: Ensure the reaction has proceeded to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.

  • Suboptimal Acid Catalyst Concentration: The concentration and viscosity of the polyphosphoric acid (PPA) are critical. Ensure the PPA is adequately heated to allow for efficient stirring and mixing with the substrate.

  • Side Reactions: Overheating can lead to charring and decomposition of the starting material or product. Maintain a steady reaction temperature as specified in the protocol.

Q2: I am observing the formation of unexpected side products during the cyclization reaction. How can I identify and minimize them?

A2: The primary side products in this type of reaction are often isomers or polymeric materials.

  • Isomer Formation: Depending on the reaction conditions, minor amounts of other isomers of the benzothiophene may form. Purification by column chromatography is typically effective in separating these isomers.

  • Polymerization: Acid-catalyzed polymerization of the starting material or product can occur, especially at higher temperatures. To minimize this, ensure a controlled heating rate and avoid exceeding the recommended reaction temperature. If polymerization is significant, consider using a milder acid catalyst, although this may require longer reaction times.

Stage 2: Oxidation to this compound

Q1: The oxidation of my 5-Chloro-3-methyl-1H-benzo[b]thiophene is incomplete, and I have a mixture of the starting material, the sulfoxide, and the desired sulfone. How can I drive the reaction to completion?

A1: Achieving complete oxidation to the sulfone can be challenging. The intermediate sulfoxide is often stable and requires forcing conditions to oxidize further.

  • Insufficient Oxidant: Ensure you are using a sufficient excess of the oxidizing agent (e.g., m-CPBA or H₂O₂). A common starting point is 2.5-3 equivalents of the oxidant.

  • Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether to the sulfoxide.[1] Increasing the reaction time or temperature may be necessary. Monitor the reaction progress by TLC to determine the optimal endpoint.

  • Choice of Oxidant: Some oxidizing agents are more effective than others for the second oxidation step. If you are facing difficulties with one oxidant, consider trying an alternative as outlined in the experimental protocols.

Q2: I am struggling to separate the final sulfone product from the unreacted starting material and the intermediate sulfoxide. What purification strategies are effective?

A2: The similar polarities of the benzothiophene, its sulfoxide, and the sulfone can make chromatographic separation challenging.

  • Drive the Reaction to Completion: The most effective strategy is to ensure the reaction goes to completion, thus minimizing the presence of the starting material and intermediate.

  • Recrystallization: If the sulfone is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good separation.

  • Column Chromatography: If chromatography is necessary, using a high-resolution silica gel and carefully selecting the eluent system can improve separation. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is often a good starting point.

Q3: After using m-CPBA as the oxidant, I am having difficulty removing the m-chlorobenzoic acid byproduct. How can I effectively remove it?

A3: The m-chlorobenzoic acid byproduct can often co-elute with the desired product or complicate the work-up.

  • Aqueous Work-up: A thorough wash with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃), is crucial.[2] This will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal in the aqueous layer. Repeat the wash several times to ensure complete removal.

  • Precipitation: In some cases, cooling the reaction mixture can cause the m-chlorobenzoic acid to precipitate, allowing for its removal by filtration before the aqueous work-up.[2]

Frequently Asked Questions (FAQs)

Q: What is the typical yield for the synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene? A: Yields can vary depending on the scale and specific conditions, but a yield of around 40% has been reported for the cyclization of 1-[(4-Chlorophenyl)thio]-2-propanone using polyphosphoric acid.

Q: What are the most common oxidizing agents for converting the benzothiophene to the sulfone? A: Meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) in combination with an activator like phosphorus pentoxide (P₂O₅) are commonly used and effective oxidizing agents for this transformation.[3][4]

Q: Can I use other methods to synthesize the 5-Chloro-3-methyl-1H-benzo[b]thiophene precursor? A: Yes, various methods for the synthesis of substituted benzothiophenes have been reported, including palladium-catalyzed couplings and other cyclization strategies.[5] However, the acid-catalyzed cyclization of the corresponding thioether is a relatively straightforward approach.

Q: Is the sulfoxide intermediate ever the desired product? A: Yes, in some synthetic campaigns, the benzothiophene S-oxide is the target molecule. In such cases, the oxidation must be carefully controlled by using a limited amount of the oxidizing agent (typically 1.1 equivalents) and maintaining a lower reaction temperature to avoid over-oxidation to the sulfone.

Q: Are there any safety precautions I should be aware of when working with m-CPBA? A: Yes, m-CPBA is a potentially explosive and shock-sensitive peroxide, especially in its pure form. It is typically supplied as a mixture with m-chlorobenzoic acid and water to improve stability. Always handle it with care, avoid heating, and store it at refrigerated temperatures as recommended by the supplier.[6]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene

This protocol is based on the intramolecular cyclization of 1-[(4-Chlorophenyl)thio]-2-propanone.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (PPA) (300 g).

  • Addition of Starting Material: Gradually add 1-[(4-Chlorophenyl)thio]-2-propanone (50 g, 0.25 mol) to the PPA with vigorous stirring.

  • Heating: Slowly heat the mixture to 120 °C. An exotherm may be observed. Once the exotherm subsides, maintain the temperature at 130 °C for 1 hour.

  • Quenching: Allow the reaction mixture to cool to room temperature and then carefully quench by slowly adding it to a large beaker of ice water with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Oxidation to this compound

This protocol describes the oxidation using m-CPBA.

  • Reaction Setup: Dissolve 5-Chloro-3-methyl-1H-benzo[b]thiophene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.5-3.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL) to remove any remaining acidic byproduct.

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Oxidation Conditions for Substituted Benzothiophenes

Oxidizing AgentEquivalentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Reference
m-CPBA2.5 - 3.0Dichloromethane0 to RT12 - 2470 - 95[4]
H₂O₂ / P₂O₅ExcessAcetonitrileRT2 - 680 - 98[3]
H₂O₂ / CH₃ReO₃ExcessAcetonitrileRT1 - 4>90[1]

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Benzothiophene Synthesis cluster_stage2 Stage 2: Oxidation start 1-[(4-Chlorophenyl)thio]-2-propanone ppa Polyphosphoric Acid (PPA) 130 °C start->ppa Intramolecular Cyclization product1 5-Chloro-3-methyl-1H-benzo[b]thiophene ppa->product1 oxidant Oxidizing Agent (e.g., m-CPBA) product1->oxidant Oxidation intermediate Sulfoxide Intermediate product1->intermediate product2 This compound oxidant->product2 intermediate->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Oxidation start Low Yield or Incomplete Reaction? incomplete_s1 Incomplete Reaction? start->incomplete_s1 Yes incomplete_s2 Incomplete Oxidation? start->incomplete_s2 Yes side_products_s1 Side Products Observed? incomplete_s1->side_products_s1 No solution1_s1 Extend reaction time Increase temperature slightly incomplete_s1->solution1_s1 Yes solution2_s1 Optimize PPA concentration Ensure efficient stirring incomplete_s1->solution2_s1 No solution3_s1 Control heating rate Purify by chromatography side_products_s1->solution3_s1 Yes purification_issue Purification Difficulty? incomplete_s2->purification_issue No solution1_s2 Increase oxidant equivalents Extend reaction time/temp incomplete_s2->solution1_s2 Yes solution2_s2 Change oxidizing agent incomplete_s2->solution2_s2 Still incomplete solution3_s2 Drive reaction to completion Attempt recrystallization purification_issue->solution3_s2 Yes solution4_s2 Optimize chromatography conditions purification_issue->solution4_s2 Recrystallization fails

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione. The synthesis is presented as a two-step process: the construction of the 5-chloro-3-methyl-benzo[b]thiophene core, followed by its oxidation to the desired 1,1-dione.

Proposed Synthetic Pathway

A viable synthetic route to this compound is outlined below. This pathway involves the initial formation of the substituted benzothiophene ring system, followed by oxidation of the sulfur atom.

Synthetic_Pathway cluster_0 Step 1: Benzothiophene Formation cluster_1 Step 2: Oxidation 2,4-Dichlorotoluene 2,4-Dichlorotoluene Intermediate_A 2-(4-chloro-2-methylphenylthio)acetic acid 2,4-Dichlorotoluene->Intermediate_A 1. NaOH Mercaptoacetic_acid Mercaptoacetic acid Mercaptoacetic_acid->Intermediate_A 2. H+ PPA_Cyclization Polyphosphoric Acid (PPA) Heat Intermediate_A->PPA_Cyclization Benzothiophenone 5-Chloro-3-methylbenzo[b]thiophen-2(3H)-one PPA_Cyclization->Benzothiophenone Reduction Reduction (e.g., NaBH4) Benzothiophenone->Reduction Dehydration Dehydration (Acidic conditions) Reduction->Dehydration Benzothiophene 5-Chloro-3-methyl-1H-benzo[b]thiophene Dehydration->Benzothiophene Oxidation Oxidation (e.g., H2O2/P2O5 or m-CPBA) Benzothiophene->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis.

Step 1: Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene

Q1: My initial reaction between 2,4-dichlorotoluene and mercaptoacetic acid is not proceeding or giving a low yield of the thioacetic acid intermediate. What could be the issue?

A1:

  • Base Strength: Ensure the sodium hydroxide solution is sufficiently concentrated to deprotonate the mercaptoacetic acid and facilitate the nucleophilic aromatic substitution.

  • Reaction Temperature: While the reaction is typically run at elevated temperatures, excessively high temperatures can lead to decomposition. Monitor the reaction temperature closely.

  • Inert Atmosphere: Although not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the thiol.

  • Purity of Starting Materials: Impurities in either 2,4-dichlorotoluene or mercaptoacetic acid can interfere with the reaction. Ensure the purity of your starting materials.

Q2: The cyclization with Polyphosphoric Acid (PPA) is resulting in a dark, intractable tar with very little of the desired benzothiophenone.

A2:

  • Temperature Control: PPA reactions are highly temperature-sensitive. The viscosity of PPA can make local overheating an issue. Ensure efficient stirring and carefully control the heating. A gradual increase to the target temperature is recommended.

  • PPA Quality: Old or improperly stored PPA can be less effective. Use a fresh, properly stored batch of PPA.

  • Reaction Time: Prolonged heating in PPA can lead to polymerization and charring. Monitor the reaction by TLC (if possible) to determine the optimal reaction time.

  • Work-up Procedure: Quenching the hot PPA mixture in ice-water must be done carefully and with vigorous stirring to ensure proper precipitation of the product and to avoid clumping.

Q3: The reduction of the benzothiophenone intermediate is incomplete or I am seeing side products.

A3:

  • Reducing Agent: Sodium borohydride (NaBH₄) is generally effective. Ensure it is added portion-wise to control the reaction rate and temperature.

  • Solvent: Use an appropriate solvent like methanol or ethanol. The solvent should be anhydrous to prevent quenching of the reducing agent.

  • Stoichiometry: Use a slight excess of the reducing agent to ensure complete conversion.

Q4: The final dehydration step to form the benzothiophene is not working well.

A4:

  • Acid Catalyst: A strong acid catalyst is required. This can be the residual acid from the work-up of the reduction step or a separate addition of an acid like p-toluenesulfonic acid.

  • Water Removal: Ensure that water is effectively removed during this step, as it is an equilibrium reaction. If necessary, use a Dean-Stark apparatus.

Step 2: Oxidation to this compound

Q5: The oxidation of my 5-chloro-3-methyl-1H-benzo[b]thiophene is slow or incomplete.

A5:

  • Oxidizing Agent: The choice of oxidizing agent is crucial. For electron-poor benzothiophenes, a stronger oxidizing system may be needed. A mixture of hydrogen peroxide and phosphorus pentoxide (H₂O₂/P₂O₅) is reported to be effective for such substrates.[1][2] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) can be used, often in excess and at elevated temperatures, to drive the reaction to completion.[3]

  • Reaction Temperature: Some oxidations may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.

  • Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used to convert the sulfide to the sulfone.

Q6: I am observing over-oxidation or decomposition of my product.

A6:

  • Temperature Control: Over-oxidation can occur at high temperatures. Running the reaction at a lower temperature for a longer duration may improve the yield of the desired sulfone.

  • Oxidant Addition: Add the oxidizing agent slowly and in portions to maintain better control over the reaction exotherm.

  • Monitoring: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed and before significant degradation of the product occurs.

Q7: I am having difficulty purifying the final product.

A7:

  • Recrystallization: The product, being a solid, should be amenable to recrystallization. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that gives good crystal formation and effectively removes impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. Choose an appropriate eluent system based on TLC analysis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the oxidation of substituted benzothiophenes to their corresponding 1,1-diones based on literature precedents.

Starting MaterialOxidizing AgentSolventTemperatureTimeYield (%)Reference
Substituted Benzo[b]thiopheneKMnO₄ on MnO₂DichloromethaneRoom Temp-Good to Excellent[4]
Electron-poor Benzo[b]thiopheneH₂O₂ / P₂O₅----[1][2]
2,7-dibromo-BTBTm-CPBADichloromethaneRoom Temp-76[3]
DibenzothiopheneFerrate(VI)Phosphate-acetonitrileRoom Temp-Complete Conversion[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene

  • Step 1a: Synthesis of 2-(4-chloro-2-methylphenylthio)acetic acid

    • In a round-bottom flask equipped with a reflux condenser, dissolve mercaptoacetic acid (1.1 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.).

    • To this solution, add 2,4-dichlorotoluene (1.0 eq.).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, acidify the mixture with concentrated HCl until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Step 1b: Cyclization to 5-Chloro-3-methylbenzo[b]thiophen-2(3H)-one

    • Add the dried 2-(4-chloro-2-methylphenylthio)acetic acid to polyphosphoric acid (PPA) (10x by weight) in a flask equipped with a mechanical stirrer and a thermometer.

    • Heat the mixture with stirring to 80-90 °C for 2-3 hours.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a saturated sodium bicarbonate solution until the filtrate is neutral.

    • Wash again with water and dry the crude product.

  • Step 1c: Reduction and Dehydration

    • Suspend the crude 5-Chloro-3-methylbenzo[b]thiophen-2(3H)-one in methanol.

    • Cool the suspension in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.

    • Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (TLC).

    • Acidify the reaction mixture with dilute HCl and heat to reflux for 1-2 hours to effect dehydration.

    • Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 5-Chloro-3-methyl-1H-benzo[b]thiophene.

Protocol 2: Oxidation to this compound

  • Method A: Using H₂O₂ / P₂O₅ [1][2]

    • Prepare the oxidizing reagent by carefully adding phosphorus pentoxide (P₂O₅) to a solution of 30% hydrogen peroxide (H₂O₂) at 0 °C. (Caution: highly exothermic).

    • Dissolve 5-Chloro-3-methyl-1H-benzo[b]thiophene (1.0 eq.) in a suitable solvent like acetonitrile.

    • Add the prepared H₂O₂/P₂O₅ solution (2.5-3.0 eq. of H₂O₂) dropwise to the benzothiophene solution at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

    • Quench the reaction by pouring it into a cold aqueous solution of sodium sulfite.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

  • Method B: Using m-CPBA [3]

    • Dissolve 5-Chloro-3-methyl-1H-benzo[b]thiophene (1.0 eq.) in a chlorinated solvent such as dichloromethane.

    • Add m-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq.) portion-wise at room temperature.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (TLC).

    • Filter the reaction mixture to remove the m-chlorobenzoic acid byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Logical Relationships and Potential Side Reactions

The following diagram illustrates the main reaction pathway and potential side reactions that could lower the yield.

Troubleshooting_Diagram Oxidation_Step Oxidation Sulfoxide_Intermediate Sulfoxide Intermediate Oxidation_Step->Sulfoxide_Intermediate 1st Oxidation Desired_Product This compound Over_Oxidation Over-oxidation/ Decomposition Desired_Product->Over_Oxidation Excess oxidant/ High temperature Sulfoxide_Intermediate->Desired_Product 2nd Oxidation Ring_Opening Ring Opening/ Side Reactions Chlorination_Side_Reaction Further Chlorination Start_Benzothiophene Start_Benzothiophene Start_Benzothiophene->Ring_Opening Harsh conditions Start_Benzothiophene->Chlorination_Side_Reaction If using Cl-based oxidants

Caption: Logical flow of the oxidation step and potential troubleshooting pathways.

References

Technical Support Center: Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Cyclization: Intramolecular cyclization of 1-[(4-Chlorophenyl)thio]-2-propanone using a strong acid catalyst like polyphosphoric acid (PPA) to form 5-Chloro-3-methyl-1H-benzo[b]thiophene.

  • Oxidation: Subsequent oxidation of the sulfur atom in the benzothiophene ring to a sulfone using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst or a peroxy acid.

Q2: What are the most common side reactions observed during the cyclization step?

A2: During the PPA-catalyzed cyclization, several side reactions can occur:

  • Incomplete Cyclization: Residual starting material, 1-[(4-Chlorophenyl)thio]-2-propanone, may remain if the reaction time or temperature is insufficient.

  • Polymerization and Charring: PPA is a powerful dehydrating agent, and at elevated temperatures, it can promote polymerization and charring of the organic material, leading to a dark, tarry reaction mixture and reduced yield.

  • Formation of Isomeric Products: Although less common for this specific substrate, alternative cyclization pathways could theoretically lead to isomeric benzothiophene products if impurities are present in the starting material.

Q3: What are the potential side reactions during the oxidation step?

A3: The oxidation of 5-Chloro-3-methyl-1H-benzo[b]thiophene to the corresponding sulfone can also be accompanied by side reactions:

  • Incomplete Oxidation: The reaction may stop at the intermediate sulfoxide stage, resulting in a mixture of the desired sulfone and 5-Chloro-3-methyl-1H-benzo[b]thiophene-1-oxide. Benzothiophene sulfoxides can be unstable and may disproportionate back to the benzothiophene and the sulfone upon purification.[1]

  • Over-oxidation and Ring Cleavage: While benzothiophene-1,1-diones are generally stable, harsh oxidizing conditions (e.g., high concentration of oxidant, prolonged reaction times, or high temperatures) could potentially lead to degradation and cleavage of the heterocyclic ring.

  • Side-chain Oxidation: Although the methyl group is generally robust, very strong oxidizing agents could potentially lead to its oxidation.

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of 5-Chloro-3-methyl-1H-benzo[b]thiophene (Cyclization Step) 1. Incomplete reaction. 2. Polymerization or charring of the reaction mixture. 3. Sub-optimal reaction temperature.1. Increase reaction time or temperature gradually while monitoring the reaction progress by TLC. 2. Ensure anhydrous conditions and control the temperature carefully. Add the substrate portion-wise to manage any exotherm. 3. Optimize the temperature. Typically, temperatures between 120-140°C are effective for PPA-catalyzed cyclizations.
Dark, tarry reaction mixture (Cyclization Step) Excessive heating or prolonged reaction time in the presence of PPA.1. Reduce the reaction temperature and/or time. 2. Ensure efficient stirring to prevent localized overheating. 3. Consider using a co-solvent like xylene to improve heat transfer and facilitate work-up.
Presence of multiple spots on TLC after cyclization 1. Incomplete reaction (starting material present). 2. Formation of isomeric byproducts. 3. Degradation of the product.1. Confirm the identity of the spots using co-spotting with the starting material. If starting material is present, consider extending the reaction time. 2. Purify the crude product using column chromatography to isolate the desired isomer. 3. Re-evaluate the reaction conditions (temperature and time) to minimize degradation.
Incomplete conversion to the sulfone (Oxidation Step) 1. Insufficient amount of oxidizing agent. 2. Short reaction time or low temperature. 3. Deactivation of the oxidizing agent.1. Increase the molar equivalents of the oxidizing agent. 2. Extend the reaction time or moderately increase the temperature, monitoring by TLC. 3. Ensure the quality of the oxidizing agent and use fresh reagents.
Product contains both sulfone and sulfoxide Incomplete oxidation.1. Re-subject the mixture to the oxidation conditions with an additional portion of the oxidizing agent. 2. Isolate the sulfone from the sulfoxide via column chromatography. The sulfone is typically more polar.
Low recovery of the final product after purification 1. Product degradation during work-up or purification. 2. Product is partially soluble in the aqueous phase during extraction.1. Use mild work-up conditions. Avoid strong bases or acids if the product is unstable. 2. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene

Materials:

  • 1-[(4-Chlorophenyl)thio]-2-propanone

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, heat polyphosphoric acid (approximately 6 parts by weight to the substrate) to about 80°C with stirring.

  • Slowly add 1-[(4-Chlorophenyl)thio]-2-propanone (1 part by weight) to the pre-heated PPA. An exotherm is often observed.

  • Carefully raise the temperature of the reaction mixture to 120-130°C and maintain it for 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • After the reaction is complete, cool the mixture to below 100°C and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 5-Chloro-3-methyl-1H-benzo[b]thiophene.

Protocol 2: Oxidation to this compound

Materials:

  • 5-Chloro-3-methyl-1H-benzo[b]thiophene

  • Hydrogen peroxide (30% aqueous solution)

  • Phosphorus pentoxide (P2O5) or another suitable catalyst/reagent like m-chloroperoxybenzoic acid (m-CPBA)

  • Acetonitrile or another suitable solvent

  • Deionized water

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure using H2O2/P2O5:

  • In a round-bottom flask, dissolve 5-Chloro-3-methyl-1H-benzo[b]thiophene in a suitable solvent like acetonitrile.

  • In a separate beaker, carefully prepare the oxidizing agent by adding phosphorus pentoxide to an aqueous solution of hydrogen peroxide. Caution: This is an exothermic reaction and should be done with cooling.

  • Add the prepared oxidizing solution dropwise to the solution of the benzothiophene at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium sulfite to destroy excess peroxide.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Visualizations

Synthesis_Pathway start 1-[(4-Chlorophenyl)thio]-2-propanone intermediate 5-Chloro-3-methyl-1H-benzo[b]thiophene start->intermediate PPA, Δ (Cyclization) polymer Polymerization/Tar start->polymer High Temp. product This compound intermediate->product [O] (Oxidation) sulfoxide 5-Chloro-3-methyl-1H-benzo[b]thiophene-1-oxide (Intermediate/Impurity) intermediate->sulfoxide Incomplete Oxidation sulfoxide->product Further Oxidation

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_step Which step is problematic? start->check_step cyclization Cyclization Step check_step->cyclization Cyclization oxidation Oxidation Step check_step->oxidation Oxidation incomplete_cyclization Incomplete Reaction? cyclization->incomplete_cyclization incomplete_oxidation Sulfoxide Impurity Present? oxidation->incomplete_oxidation tar_formation Tar Formation? incomplete_cyclization->tar_formation No increase_time_temp Increase Reaction Time/Temp incomplete_cyclization->increase_time_temp Yes tar_formation->oxidation No, proceed to next step control_temp Lower Temp, Control Addition tar_formation->control_temp Yes degradation Product Degradation? incomplete_oxidation->degradation No more_oxidant Add More Oxidant/Increase Time incomplete_oxidation->more_oxidant Yes milder_conditions Use Milder Conditions degradation->milder_conditions Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Optimization of reaction conditions for benzothiophene sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the optimization of reaction conditions and to troubleshoot common issues encountered during the synthesis of benzothiophene sulfones.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing benzothiophene sulfones? A1: The most common and direct method for synthesizing benzothiophene sulfones is the oxidation of the corresponding benzothiophene precursor.[1][2] This transformation targets the electron-rich sulfur atom. The choice of oxidizing agent is critical and depends on the electronic properties of the benzothiophene substrate. For electron-poor benzothiophenes, stronger oxidizing systems may be required.[1]

Q2: What are the common oxidizing agents used for this transformation? A2: A variety of oxidizing agents can be employed. Common choices include:

  • Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid like acetic acid or with additives such as phosphorus pentoxide (P₂O₅).[1][3]

  • m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for this oxidation, typically in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE).[2]

  • Peracids: Reagents like peracetic acid can also be effective.[4]

  • Catalytic Systems: Systems such as methyltrioxorhenium(VII) (MTO) catalyzed hydrogen peroxide have been shown to be efficient.[5]

Q3: What is the difference between a benzothiophene sulfoxide and a benzothiophene sulfone? A3: The difference lies in the oxidation state of the sulfur atom. The oxidation of the sulfide (benzothiophene) first yields the sulfoxide (one oxygen atom, S=O).[5] Further oxidation of the sulfoxide leads to the sulfone (two oxygen atoms, SO₂).[5] Controlling the reaction conditions and stoichiometry of the oxidant is key to selectively isolating either the sulfoxide or the sulfone.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of benzothiophene sulfone.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the potential causes and solutions? A: Low yields are a common problem and can originate from several factors.[6][7]

  • Incomplete Oxidation: The reaction may not have gone to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material or the intermediate sulfoxide is still present, consider increasing the equivalents of the oxidizing agent, extending the reaction time, or moderately increasing the temperature.[2][5]

  • Sub-optimal Reagents: The choice of oxidant may not be suitable for your specific substrate, especially for benzothiophenes with electron-withdrawing groups, which are less reactive.[1]

    • Solution: Switch to a more powerful oxidizing system. For example, if H₂O₂ in acetic acid is inefficient, a system like H₂O₂/P₂O₅ or m-CPBA might provide better results.[1][2]

  • Product Degradation: Some sulfones can be unstable under harsh reaction conditions (e.g., high temperatures or strongly acidic media).[1]

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Ensure the workup procedure is not overly acidic or basic if your product is sensitive.[6]

  • Poor Starting Material Quality: Benzothiophene precursors can sometimes contain impurities that may inhibit the reaction.

    • Solution: Ensure the purity of your starting benzothiophene using techniques like NMR or GC-MS before starting the reaction. Purify if necessary.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with the starting material and/or the sulfoxide intermediate. How can I drive the reaction to completion? A: This is a clear indication of incomplete oxidation.

  • Stoichiometry: You may be using an insufficient amount of the oxidizing agent. The conversion to the sulfone is a two-step oxidation, requiring at least two equivalents of a single-oxygen donor like m-CPBA.

    • Solution: Increase the equivalents of the oxidizing agent. Using a moderate excess (e.g., 2.5-4 equivalents of m-CPBA) can help ensure full conversion.[2]

  • Reaction Time and Temperature: The reaction may need more time or thermal energy to proceed to the sulfone stage.

    • Solution: Cautiously increase the reaction time, monitoring by TLC until the starting material and sulfoxide spots disappear. A modest increase in temperature can also accelerate the second oxidation step.[3]

Issue 3: Difficulties in Product Isolation and Purification

Q: I can confirm product formation by TLC, but my isolated yield is poor. What are the common isolation challenges? A: Isolation issues can significantly reduce your final yield.[7]

  • Product Solubility: Benzothiophene sulfones are often highly crystalline and may have low solubility in common organic solvents, making extraction and purification challenging.[2]

    • Solution: During workup, if your product precipitates, it may be collected by filtration. For purification, column chromatography may be necessary, but finding a suitable solvent system that allows for good separation without precipitation on the column is key.[2] If the product is very polar, a higher percentage of a polar solvent (like ethyl acetate or methanol) in the eluent may be required.

  • Recrystallization: This is a common method for purifying sulfones.

    • Solution: Finding the right solvent or solvent pair is crucial. Solvents like ethanol, or mixtures like dichloromethane/hexane, can be effective for recrystallization.[3]

Data Presentation: Reaction Condition Optimization

The following table summarizes various reaction conditions for the synthesis of benzothiophene sulfone derivatives, providing a comparative overview of different methodologies.

Starting MaterialOxidizing Agent (Equivalents)Solvent / CatalystTemperature & TimeYield (%)Reference
2,7-diBr-BTBTm-CPBA (4 eq)Dichloroethane (DCE)Room Temp, 20 h76% (mono-sulfone)[2]
2,7-diBr-BTBTDOm-CPBA (12 eq)Dichloroethane (DCE)80 °C, 32 h83% (di-sulfone)[2]
3-Chloro-N-(aryl)benzo[b]thiophene-2-carboxamide30% H₂O₂Acetic Acid90-100 °C, 3-4 hGood to Excellent[3]
Electron-Poor Benzothiophenesaq. H₂O₂ / P₂O₅AcetonitrileNot specifiedExcellent[1]
DibenzothiopheneH₂O₂Methyltrioxorhenium(VII)Not specifiedHigh conversion[5]

Experimental Protocols

Protocol: Oxidation using m-Chloroperoxybenzoic acid (m-CPBA)

This protocol is adapted from the synthesis of 2,7-dibromo[8]benzothieno[3,2-b][8]benzothiophene 5,5-dioxide.[2]

1. Reaction Setup:

  • In a round-bottom flask, dissolve the starting benzothiophene derivative (1 equivalent) in a suitable solvent such as dichloroethane (DCE).

  • Add m-CPBA (approx. 4 equivalents for mono-oxidation) to the solution. The reaction can be stirred at room temperature.[2]

2. Monitoring:

  • Monitor the reaction progress using TLC. The product, being more polar, will have a lower Rf value than the starting material.

3. Workup:

  • Once the reaction is complete (typically after 20-24 hours), transfer the reaction mixture to a separatory funnel.

  • Wash the mixture successively with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, and finally with water.[2]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

4. Purification:

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel. A solvent system such as a dichloromethane/petroleum ether mixture can be used as the eluent.[2]

  • Alternatively, the crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow

G cluster_workflow General Synthesis Workflow A 1. Prepare Reactants (Benzothiophene, Oxidant, Solvent) B 2. Perform Oxidation Reaction (Monitor by TLC) A->B Add Oxidant C 3. Reaction Workup (Quench, Wash, Extract) B->C Reaction Complete D 4. Isolate & Purify Product (Chromatography/Recrystallization) C->D Crude Product E 5. Characterize Final Product (NMR, MS, etc.) D->E Pure Sulfone

Caption: General workflow for benzothiophene sulfone synthesis.

Troubleshooting Decision Tree

G Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteRxn Incomplete Reaction? (Check TLC) LowYield->IncompleteRxn Solution_Time Increase Time / Temp Increase Oxidant eq. IncompleteRxn->Solution_Time Yes Degradation Product Degradation? IncompleteRxn->Degradation No Solution_Conditions Use Milder Conditions (Lower Temp) Degradation->Solution_Conditions Yes CheckPurity Starting Material or Sulfoxide Present? ImpureProduct->CheckPurity Solution_Oxidant Increase Oxidant eq. Change Oxidizing Agent CheckPurity->Solution_Oxidant Yes PurificationIssue Purification Difficulty? CheckPurity->PurificationIssue No Solution_Purify Optimize Column Conditions Test Recrystallization Solvents PurificationIssue->Solution_Purify Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Purification strategies to remove impurities from 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from the starting materials, side reactions, and subsequent work-up procedures. Potential impurities may include:

  • Unreacted starting materials: Such as precursors used in the initial condensation and cyclization steps.

  • Isomeric byproducts: Positional isomers may form during electrophilic aromatic substitution reactions like Friedel-Crafts acylation.

  • Over-acylated or poly-substituted products: These can occur if the reaction conditions are not carefully controlled.[1]

  • Byproducts from side reactions: Depending on the synthetic route, various side products can be generated.

  • Residual solvents and reagents: Solvents and reagents used in the synthesis and work-up may remain in the crude product.

Q2: What are the recommended initial steps for purifying the crude product?

A2: Before proceeding to more advanced purification techniques, it is advisable to perform a simple work-up. This typically involves:

  • Aqueous wash: To remove any water-soluble impurities and inorganic salts.

  • Solvent extraction: To isolate the desired product from the aqueous layer.

  • Drying: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) to remove residual water.

  • Solvent evaporation: The solvent is removed under reduced pressure to yield the crude solid.

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. The selection of an appropriate solvent is crucial for successful recrystallization.

  • Column Chromatography: A versatile technique for separating the target compound from a mixture of impurities based on their differential adsorption to a stationary phase.[2][3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for isolating the pure compound, especially when dealing with closely related impurities or for achieving very high purity.[4][5]

Troubleshooting Guides

Recrystallization Issues

Problem: The compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The solvent may be too good a solvent for the compound, or the cooling process is too rapid.

  • Solution:

    • Try a different solvent or a solvent mixture. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can be effective.[6]

    • Ensure the solution is not supersaturated before cooling.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound.

Problem: Poor recovery of the purified compound after recrystallization.

  • Possible Cause:

    • The chosen solvent is too good, and a significant amount of the product remains dissolved at low temperatures.

    • Too much solvent was used.

    • The crystals were not completely collected during filtration.

  • Solution:

    • Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

    • Use the minimum amount of hot solvent required to dissolve the crude product.

    • Cool the solution thoroughly in an ice bath to maximize crystal formation.

    • Wash the collected crystals with a small amount of cold solvent to minimize product loss.

Column Chromatography Issues

Problem: The compound does not move from the origin on the TLC plate, even with a highly polar eluent.

  • Possible Cause: The compound is highly polar and strongly adsorbs to the silica gel.

  • Solution:

    • Switch to a more polar solvent system, such as dichloromethane/methanol.[2]

    • Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[2] For highly polar compounds, reverse-phase chromatography with a polar mobile phase is often more effective.

Problem: Poor separation of the desired compound from an impurity.

  • Possible Cause: The chosen solvent system does not provide sufficient resolution.

  • Solution:

    • Optimize the solvent system by trying different solvent ratios or different solvent combinations. Running a gradient elution on TLC can help identify a suitable solvent system.

    • Use a finer mesh silica gel for the column packing to increase the surface area and improve separation.

    • If dealing with isomers, specialized columns with different selectivities (e.g., phenyl or cyano phases) might be necessary.[7][8]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to find a suitable recrystallization solvent.[9][10][11] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.[2] The ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel before adding it to the top of the column.[2]

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method to separate the target compound from its impurities. A C18 column is a good starting point for reversed-phase HPLC.[12] The mobile phase can be a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[13]

  • Method Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and a higher flow rate. The gradient profile may need to be adjusted to optimize the separation and throughput.[4][14]

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure compound.

  • Solvent Removal: Remove the HPLC solvents, often by lyophilization or rotary evaporation, to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Strategies

Purification MethodTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization95-99%60-80%Low to MediumSimple, cost-effectiveCan be time-consuming, potential for product loss
Column Chromatography90-98%50-90%MediumVersatile, good for large scaleCan be labor-intensive, requires significant solvent volumes
Preparative HPLC>99%40-70%LowHigh resolution, excellent for high purityExpensive, lower capacity

Table 2: Recommended Starting Conditions for Chromatography

TechniqueStationary PhaseMobile Phase (starting point)Detection
TLCSilica Gel 60 F254Hexane:Ethyl Acetate (8:2 v/v)UV (254 nm)
Column ChromatographySilica Gel (60-120 mesh)Hexane:Ethyl Acetate (gradient)TLC/UV
Preparative HPLCC18 (10 µm)Water (0.1% Formic Acid):Acetonitrile (gradient)UV (diode array detector)

Visualizations

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up Crude->Workup Recrystallization Recrystallization Workup->Recrystallization ColumnChrom Column Chromatography Workup->ColumnChrom Recrystallization->ColumnChrom If Impurities Persist PureProduct Pure Product (>99%) Recrystallization->PureProduct If Purity >98% PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC For Highest Purity ColumnChrom->PureProduct If Purity >98% PrepHPLC->PureProduct TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Compound Oils Out? Start->OilingOut SlowCool Slow Cooling & Seeding OilingOut->SlowCool Yes LowYield Low Yield? OilingOut->LowYield No SlowCool->OilingOut ChangeSolvent Change Solvent/Solvent System SlowCool->ChangeSolvent GoodCrystals Good Crystals Formed OptimizeSolvent Optimize Solvent Volume & Cooling LowYield->OptimizeSolvent Yes AcceptableYield Acceptable Yield LowYield->AcceptableYield No OptimizeSolvent->AcceptableYield

References

Stability and degradation of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a well-sealed container, protected from light and moisture. For solid-state storage, maintaining conditions at 2-8°C is advisable. If in solution, it should be stored at -20°C or below and used as quickly as possible after preparation. Avoid repeated freeze-thaw cycles.

Q2: What are the main degradation pathways observed for this compound under stress conditions?

A2: Forced degradation studies indicate that this compound is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions. The primary degradation pathways are believed to involve hydrolysis of the sulfone group and potential oxidation of the thiophene ring.

Q3: Is this compound sensitive to light?

A3: Yes, photostability studies have shown that the compound is sensitive to light, particularly UV radiation.[1][2] Exposure to light can lead to the formation of photodegradants. It is crucial to handle the compound and its solutions in amber-colored glassware or under light-protected conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays.

  • Possible Cause 1: Degradation of the compound in the assay medium.

    • Troubleshooting Step: Perform a stability study of the compound in the specific bioassay medium under the experimental conditions (e.g., temperature, pH, light exposure). Analyze samples at different time points using a stability-indicating analytical method, such as HPLC-UV, to quantify the parent compound and detect any degradation products.

  • Possible Cause 2: Contamination of the sample.

    • Troubleshooting Step: Verify the purity of the compound using an appropriate analytical technique before use. Ensure that all glassware and solvents are clean and of high purity.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.

  • Possible Cause 1: On-column degradation.

    • Troubleshooting Step: Vary the chromatographic conditions, such as the mobile phase pH or the column temperature, to see if the profile of the unknown peaks changes. Using a less acidic or basic mobile phase or a lower column temperature may mitigate on-column degradation.

  • Possible Cause 2: Degradation during sample preparation.

    • Troubleshooting Step: Minimize the time between sample preparation and analysis. Prepare samples in amber vials and on ice if the compound is known to be thermally or photolytically labile.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature (°C)Degradation (%)Major Degradation Products
Acid Hydrolysis0.1 M HCl24 h6015.2DP-H1, DP-H2
Base Hydrolysis0.1 M NaOH8 h6045.8DP-B1, DP-B2
Oxidation3% H₂O₂24 h2522.5DP-O1, DP-O2
ThermalSolid State48 h805.1DP-T1
Photolytic (UV)Solution (Methanol)12 h2535.7DP-P1, DP-P2

DP-H: Hydrolytic Degradation Product, DP-B: Basic Degradation Product, DP-O: Oxidative Degradation Product, DP-T: Thermal Degradation Product, DP-P: Photolytic Degradation Product.

Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 12 hours. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 8h) stock_solution->base oxidation Oxidation (3% H2O2, 25°C, 24h) stock_solution->oxidation thermal Thermal Degradation (Solid, 80°C, 48h) stock_solution->thermal photo Photolytic Degradation (Solution, UV light, 12h) stock_solution->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolytic Photodegradation parent This compound dph1 DP-H1/DP-B1 parent->dph1 H+/OH- dph2 DP-H2/DP-B2 parent->dph2 H+/OH- dpo1 DP-O1 parent->dpo1 [O] dpo2 DP-O2 parent->dpo2 [O] dpp1 DP-P1 parent->dpp1 hv dpp2 DP-P2 parent->dpp2 hv

Caption: Potential Degradation Pathways.

References

Handling and storage guidelines for 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as acutely toxic if swallowed and is toxic to aquatic life with long-lasting effects. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.

Q2: What are the recommended storage conditions for this compound?

A2: The compound should be stored in a well-ventilated place, and the container kept tightly closed. It is classified under storage class 6.1C for combustible, acute toxic category 3 compounds.

Q3: What is the physical appearance of this compound?

A3: It is a solid at room temperature.

Handling and Storage Guidelines

Proper handling and storage are critical for ensuring the stability of this compound and the safety of laboratory personnel.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Handling Avoid ingestion and inhalation. Prevent dust formation. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.
Incompatibilities Strong oxidizing agents.

Troubleshooting Guide

Users may encounter several issues during their experiments. This guide provides potential solutions to common problems.

ProblemPotential CauseTroubleshooting Steps
Compound Degradation Improper storage (exposure to moisture, light, or incompatible materials).Store the compound in a tightly sealed container in a cool, dry, and dark place. Avoid contact with strong oxidizing agents.
Poor Solubility Incorrect solvent choice.While specific solubility data for the dione is limited, the related compound 5-Chloro-3-methylbenzo[b]thiophene is soluble in methanol.[1] For the dione, consider a range of polar aprotic solvents such as DMSO or DMF for initial solubility tests.
Inconsistent Experimental Results Impurities in the compound or degradation of the material.Ensure the purity of the compound using appropriate analytical techniques (e.g., NMR, HPLC) before use. If degradation is suspected, repurify the compound if possible.
Reaction Not Proceeding to Completion Inadequate reaction conditions (temperature, time, catalyst).Optimize reaction parameters. Consider a higher temperature or longer reaction time. Ensure the catalyst, if used, is active. Review literature for similar benzothiophene derivative syntheses for guidance.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the searched literature, a general protocol for the synthesis of related benzothiophene derivatives is provided as a reference. Researchers should adapt this protocol based on the specific reactivity of the starting materials.

General Synthesis of Substituted Benzothiophenes:

A common method for synthesizing the benzothiophene core involves the reaction of a substituted thiophenol with a suitable electrophile, followed by cyclization. For the "1,1-dione" form, an oxidation step of the sulfur atom is required.

Logical Workflow for Handling and Use

G Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage Storage & Disposal A Review Safety Data Sheet (SDS) B Wear Appropriate PPE A->B C Weigh Compound in Ventilated Area B->C D Dissolve in Appropriate Solvent C->D E Perform Experiment D->E F Store in Cool, Dry, Dark Place E->F Post-Experiment G Dispose of Waste According to Regulations E->G Post-Experiment

Caption: General laboratory workflow for handling the compound.

Troubleshooting Decision Tree

G Troubleshooting Experimental Issues Start Experiment Fails or Yields Poor Results CheckPurity Check Compound Purity (NMR, HPLC) Start->CheckPurity CheckSolubility Is the Compound Fully Dissolved? CheckPurity->CheckSolubility Purity OK Repurify Repurify Compound CheckPurity->Repurify Impure CheckConditions Review Reaction Conditions (Temp, Time) CheckSolubility->CheckConditions Yes TrySolvent Try Alternative Solvents (e.g., DMSO, DMF) CheckSolubility->TrySolvent No Optimize Optimize Reaction Conditions CheckConditions->Optimize Conditions Suboptimal Consult Consult Literature for Analogous Reactions CheckConditions->Consult Conditions Appear Optimal Repurify->Start TrySolvent->Start Optimize->Start

Caption: Decision tree for troubleshooting common experimental problems.

References

Overcoming low reactivity at the C3 position of the benzothiophene core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the functionalization of the benzothiophene core, specifically at the low-reactivity C3 position. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of the benzothiophene core less reactive towards electrophilic substitution compared to the C2 position?

A1: The C3 position of benzothiophene is electronically less favored for electrophilic substitution. While benzothiophene is an aromatic 10π-electron system, the sulfur heteroatom influences the electron density distribution.[1][2] Electrophilic attack preferentially occurs at the 3-position due to the stabilization of the intermediate by the fused benzene ring.[1] However, in many reactions, particularly transition-metal-catalyzed C-H functionalizations, the C2 position exhibits higher reactivity. This preference for C2 can be a significant hurdle when C3 functionalization is the synthetic goal.[3]

Q2: What are the general strategies to achieve functionalization at the C3 position of benzothiophene?

A2: Several strategies have been developed to overcome the inherent low reactivity of the C3 position. These can be broadly categorized as:

  • Traditional Methods: These often involve palladium-catalyzed C-H arylations, but they can require harsh reaction conditions and may lead to mixtures of C2 and C3 isomers.[4][5]

  • Umpolung Strategy using S-Oxides: A modern and highly effective metal-free approach involves the oxidation of the benzothiophene sulfur to a sulfoxide. This activates the molecule for an "interrupted Pummerer reaction" cascade that leads to highly regioselective C3 functionalization under mild conditions.[4][5][6]

  • Gold-Catalyzed Reactions: Gold catalysts can be used with benzothiophene S-oxides and alkynes to achieve C3-alkylation with good regioselectivity.[7][8][9]

  • Halogenation and Cross-Coupling: The C3 position can be halogenated (e.g., chlorinated) and then subjected to cross-coupling reactions like the Suzuki-Miyaura coupling to introduce various substituents.[10]

  • Directed Metalation: Although less common for C3, a directing group at the C2 position can be used to direct metalation and subsequent electrophilic quench at the C3 position.[4]

Troubleshooting Guides

Issue 1: Low yield in Palladium-Catalyzed C3 Arylation

If you are experiencing low yields in your palladium-catalyzed C3 arylation of a C2-substituted benzothiophene, consider the following troubleshooting steps.

Low_Yield_Troubleshooting start Low Yield Observed reagent_check Verify Purity and Stoichiometry of Reagents and Catalyst start->reagent_check catalyst_screen Screen Different Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) reagent_check->catalyst_screen Reagents OK ligand_screen Optimize Ligand (if applicable) catalyst_screen->ligand_screen No Improvement success Yield Improved catalyst_screen->success Improvement base_screen Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, Pivalate) ligand_screen->base_screen No Improvement ligand_screen->success Improvement solvent_screen Optimize Solvent (e.g., Toluene, Dioxane, DMF) base_screen->solvent_screen No Improvement base_screen->success Improvement temp_adjust Adjust Reaction Temperature solvent_screen->temp_adjust No Improvement solvent_screen->success Improvement temp_adjust->success Improvement

Caption: Systematic workflow for troubleshooting low yields in Pd-catalyzed C3 arylation.

Issue 2: Poor Regioselectivity (C2 vs. C3 Functionalization)

Achieving high regioselectivity for the C3 position can be challenging. If you are observing a mixture of C2 and C3 isomers, the following guide may help.

Regioselectivity_Troubleshooting start Poor C3 Regioselectivity c2_block Is the C2 position blocked? start->c2_block s_oxide_method Consider Metal-Free Interrupted Pummerer Reaction with Benzothiophene S-oxide c2_block->s_oxide_method No directing_group Introduce a Directing Group at C2 c2_block->directing_group No, and S-oxide is not an option optimize_pd Fine-tune Pd-Catalyst Loading (Lower loading can sometimes favor C2) c2_block->optimize_pd Yes success High C3 Selectivity Achieved s_oxide_method->success directing_group->success optimize_pd->s_oxide_method Still Poor Selectivity

Caption: Decision-making process for improving C3 regioselectivity.

Experimental Protocols

Protocol 1: Metal-Free C3-Arylation via Interrupted Pummerer Reaction

This method provides excellent regioselectivity for the C3 position under mild, metal-free conditions.[6] It relies on the activation of the benzothiophene core through S-oxidation.

Experimental Workflow:

Pummerer_Workflow cluster_oxidation Step 1: S-Oxidation cluster_coupling Step 2: C3-Arylation start Benzothiophene oxidation Oxidize with mCPBA/BF₃·OEt₂ start->oxidation s_oxide Benzothiophene S-oxide oxidation->s_oxide tfaa Add TFAA at -40 °C s_oxide->tfaa phenol Add Phenol Coupling Partner tfaa->phenol warm Warm to RT overnight phenol->warm acid Add pTsOH and heat to 45 °C warm->acid workup Aqueous Workup & Purification acid->workup product C3-Arylated Benzothiophene workup->product

Caption: Workflow for the metal-free C3-arylation of benzothiophenes.

Detailed Procedure: [6]

  • To a nitrogen-flushed, oven-dried reaction vessel containing the benzothiophene S-oxide (0.2 mmol) is added CH₂Cl₂ (1 ml).

  • The mixture is cooled to -40 °C with stirring, and trifluoroacetic anhydride (TFAA, 0.3 mmol) is added.

  • After 5 minutes, the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml) is added.

  • The reaction is stirred for 15 minutes, then the cooling bath is removed, and the mixture is stirred at ambient temperature overnight (approximately 16 hours).

  • p-Toluenesulfonic acid (pTsOH, 0.4 mmol) is added, and the mixture is heated at 45 °C for 5 hours.

  • Water (3 ml) is added, and the aqueous phase is extracted with CH₂Cl₂ (3 x 5 ml). The combined organic layers are dried, concentrated, and purified by column chromatography.

Protocol 2: Gold-Catalyzed C3-Alkylation via Oxyarylation

This method is effective for the C3-alkylation of benzothiophenes using alkynes as coupling partners.[7][9]

Detailed Procedure: [7]

  • In a reaction vessel, the benzothiophene S-oxide (1.0 equiv) and the alkyne (1.5 equiv) are dissolved in a suitable solvent (e.g., DCE).

  • The gold catalyst, for example [DTBPAu(PhCN)]SbF₆ (5 mol %), is added.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the C3-alkylated benzothiophene.

Data Presentation

Table 1: Comparison of Yields for C3-Arylation using the Interrupted Pummerer Reaction

EntryBenzothiophene S-oxide SubstituentPhenol SubstituentYield (%)
1H4-Me85
22-MeH91
32-Br4-OMe75
45-NO₂3,5-di-Me68

Data is representative and compiled for illustrative purposes based on reported procedures.

Table 2: Regioselectivity in Gold-Catalyzed Oxyarylation of Benzothiophene S-oxide

EntryAlkyne TypeC3:C7 RegioselectivityYield (%)
1Phenylacetylene>20:178
24-Methoxyphenylacetylene>20:172
31-Hexyne (Aliphatic)5:185
44-Phenyl-1-butyne (Aliphatic)8:180

Data adapted from literature to showcase typical outcomes.[7][9]

Signaling Pathways and Mechanisms

Interrupted Pummerer /[8][8]-Sigmatropic Rearrangement Cascade for C3 Functionalization

The high regioselectivity of the metal-free C3 functionalization is achieved through a specific reaction cascade.

Pummerer_Mechanism node_s_oxide Benzothiophene S-oxide S=O node_activated Activated S-oxide S-OTFA node_s_oxide->node_activated + TFAA node_intermediate Intermediate I Non-aromatic five-membered ring node_activated->node_intermediate + Nucleophile (Phenol/Silane) node_rearrangement {[3,3]-Sigmatropic Rearrangement} node_intermediate->node_rearrangement Charge-accelerated node_product_intermediate Rearranged Intermediate node_rearrangement->node_product_intermediate node_rearomatization {Rearomatization} node_product_intermediate->node_rearomatization node_final_product C3-Functionalized Benzothiophene node_rearomatization->node_final_product

Caption: Mechanism of the interrupted Pummerer/[8][8]-sigmatropic rearrangement.[6]

References

Troubleshooting spectroscopic analysis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound to look for in spectroscopic analysis?

A1: The primary features to identify are:

  • Aromatic System : A substituted benzene ring, which will show characteristic signals in ¹H and ¹³C NMR, as well as aromatic C-H and C=C stretching in IR.

  • Sulfone Group (SO₂) : This group is a strong infrared absorber and significantly influences the electronic environment of the molecule, causing downfield shifts for adjacent protons and carbons in NMR spectra.

  • Methyl Group (CH₃) : An aliphatic singlet in ¹H NMR and a signal in the aliphatic region of the ¹³C NMR spectrum.

  • Vinyl Proton : A proton on the thiophene ring, which will appear as a singlet in the ¹H NMR.

  • Chloro Group (Cl) : While not directly observed in NMR or IR, its electron-withdrawing nature and isotopic pattern (³⁵Cl and ³⁷Cl) are crucial for interpreting mass spectrometry data.

Q2: Which solvents are recommended for NMR analysis of this compound?

A2: Deuterated chloroform (CDCl₃) is a common starting point. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be effective alternatives. Be aw[1]are that the choice of solvent can slightly alter the chemical shifts of protons.

Expected Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are based on typical ranges for the functional groups present.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Methyl (CH₃)~2.2 - 2.5 (s, 3H)~15 - 20Singlet, integral of 3 protons.
Vinyl-H~7.0 - 7.3 (s, 1H)~125 - 135Singlet, proton on the thiophene ring.
Aromatic-H~7.5 - 8.0 (m, 3H)~120 - 145Complex multiplet pattern for the 3 aromatic protons.
Quaternary CarbonsN/A~120 - 150Includes carbons attached to Cl, S, and the ring fusion carbons. Quaternary carbons often show weaker signals.

[2]Table 2: Key Expected Infrared (IR) Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3050 - 3150Medium-WeakAppears just above 3000 cm⁻¹.
Aliphatic C-H Stretch2850 - 3000Medium-WeakFrom the methyl group.
Aromatic C=C Stretch1450 - 1600MediumMultiple bands are expected.
Sulfone (S=O) Stretch1300 - 1350 (asymmetric) 1120 - 1160 (symmetric)Strong StrongTwo distinct, strong bands are characteristic of a sulfone group.
C[3][4][5][6]-Cl Stretch600 - 800Medium-StrongIn the fingerprint region.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why are the peaks in my ¹H NMR spectrum broad?

A: Broad peaks can arise from several factors:

  • Poor Solubility/Aggregation : The compound may not be fully dissolved or may be forming aggregates in the chosen solvent. This is a common issue with planar aromatic systems.

  • High Concentration : A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, causing peak broadening.

  • [1][7]Paramagnetic Impurities: Traces of paramagnetic metals can cause significant broadening of all peaks.

  • Poor Shimming : The magnetic field may not be homogeneous. This typically affects all peaks in the spectrum.

So[8]lution Pathway:

  • Check Solubility : Visually inspect the NMR tube for any undissolved particles.

  • Dilute the Sample : Prepare a more dilute sample and re-acquire the spectrum.

  • Filter the Sample : Filter your solution through a small plug of glass wool into a clean NMR tube to remove particulates.

  • [7]Try a Different Solvent: If solubility is the issue, switch to a solvent like DMSO-d₆.

  • [1]Re-shim the Magnet: Perform a careful shimming procedure before acquiring the data.

Q: My aromatic signals are overlapping and difficult to interpret. What can I do?

A: Overlapping signals in the aromatic region are common.

  • Try a Different Solvent : Changing the solvent can alter the chemical environment enough to resolve overlapping peaks. Aromatic solvents like benzene-d₆ often induce different shifts compared to CDCl₃.

  • [1]Increase Spectrometer Field Strength: A higher field instrument (e.g., moving from 400 MHz to 600 MHz) will provide better signal dispersion.

  • Use 2D NMR : A 2D COSY experiment can help identify which protons are coupled to each other, while a 2D HSQC/HMBC can correlate protons to their attached carbons, aiding in unambiguous assignment.

Q: I see unexpected peaks in my spectrum. What are they?

A: Unassigned peaks are typically due to impurities or the sample having an unexpected structure.

  • [9]Solvent Residue: Check for common solvent peaks (e.g., acetone at ~2.17 ppm, ethyl acetate at ~2.05, 4.12, 1.26 ppm).

  • Water : A broad peak, often around 1.5-2.5 ppm in CDCl₃, is indicative of water. This can be confirmed by adding a drop of D₂O, which will cause the peak to disappear.

  • [1][9]Starting Materials or Byproducts: Review the synthetic route to anticipate potential impurities. For i[10][11]nstance, incomplete oxidation might leave the corresponding sulfide or sulfoxide.

Infrared (IR) Spectroscopy

Q: The characteristic strong S=O sulfone peaks are weak or absent. Why?

A: This could indicate a problem with the sample or the instrument.

  • Low Concentration : If using a KBr pellet, you may not have used enough sample. If running a solution IR, the sample may be too dilute.

  • Incorrect Compound : The sample may not be the target sulfone. Check other regions of the spectrum (e.g., aromatic region) and corroborate with other techniques like NMR and MS.

  • Instrument Issue : Ensure the instrument is functioning correctly by running a standard sample (e.g., polystyrene film).

Mass Spectrometry (MS)

Q: The molecular ion peak (M⁺) is very weak or missing in my EI-MS spectrum. Is this normal?

A: Yes, this can be normal for some structures under Electron Ionization (EI).

  • Facile Fragmentation : The molecular ion may be unstable and fragment readily. The benzo[b]thiophene core is relatively stable, but fragmentation can still occur. Commo[12]n losses could include SO₂, Cl, or CH₃.

  • Use a Softer Ionization Technique : If the molecular ion is critical for your analysis, re-run the sample using a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).

Q: The isotopic pattern for the molecular ion doesn't look right for a compound with one chlorine atom.

A: The expected isotopic pattern for a single chlorine atom is an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1. Deviations can suggest:

  • Overlapping Peaks : A fragment ion from an impurity might be overlapping with the M⁺ or M+2 peak, distorting the ratio.

  • Impurity : The sample may contain impurities with different elemental compositions (e.g., a dibromo- or dichloro- byproduct).

  • Low Resolution : On a low-resolution instrument, it might be difficult to resolve the isotopic cluster clearly from background noise or other signals.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh approximately 5-10 mg of the solid compound into a clean, dry vial.

  • Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution : Gently vortex or sonicate the vial to ensure the compound is fully dissolved. The solution should be clear and free of particulates.

  • Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition : Insert the tube into the spectrometer. Allow the sample to equilibrate to the probe temperature. Tune and lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve good homogeneity. Acquire the ¹H spectrum, followed by the ¹³C and any necessary 2D spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Place ~1-2 mg of the solid sample into an agate mortar.

  • Mixing : Add ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding : Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained.

  • Pressing the Pellet : Transfer a small amount of the powder into a pellet press. Apply pressure according to the manufacturer's instructions (typically several tons) to form a thin, transparent or translucent pellet.

  • Data Acquisition : Place the KBr pellet into the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS) - Direct Infusion ESI
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Draw the sample solution into a syringe and place it on a syringe pump connected to the ESI source of the mass spectrometer.

  • Ionization : Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to appropriate values for your instrument and analyte. Begin infusing the sample at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). The expected protonated molecule [M+H]⁺ for C₉H₇ClO₂S would be at m/z 215.0.

Visualizations

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification cluster_confirm Conclusion Prep Prepare Sample (Dissolve/Pelletize) NMR NMR (¹H, ¹³C) Prep->NMR IR FT-IR Prep->IR MS Mass Spec Prep->MS Analyze Interpret Spectra (Shifts, Frequencies, m/z) NMR->Analyze IR->Analyze MS->Analyze Compare Compare with Expected Data Analyze->Compare Troubleshoot Troubleshoot? Compare->Troubleshoot Troubleshoot->Analyze Yes, Re-analyze Confirm Structure Confirmed/ Elucidated Troubleshoot->Confirm No

General Spectroscopic Analysis Workflow

NMR_Troubleshooting Troubleshooting Broad NMR Peaks Start Broad Peaks Observed in ¹H NMR Spectrum Check_Visual Is the sample visually homogeneous? (No solid particles) Start->Check_Visual Check_Conc Is the sample highly concentrated? Check_Visual->Check_Conc Yes Action_Filter Action: Filter sample through glass wool. Check_Visual->Action_Filter No Check_Shim Are ALL peaks broad, including the solvent? Check_Conc->Check_Shim No Action_Dilute Action: Prepare a more dilute sample. Check_Conc->Action_Dilute Yes Action_Reshim Action: Carefully re-shim the spectrometer. Check_Shim->Action_Reshim Yes Result_Paramag Consider Paramagnetic Impurities Check_Shim->Result_Paramag No Action_Solvent Action: Try a different solvent (e.g., DMSO-d₆). Action_Filter->Action_Solvent Result_Good Problem Resolved Action_Solvent->Result_Good Action_Dilute->Result_Good Action_Reshim->Result_Good

Troubleshooting Workflow for Broad NMR Peaks

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and scalable approach involves a two-step synthesis. The first step is the preparation of the precursor, 5-chloro-3-methyl-1H-benzo[b]thiophene, via an intramolecular cyclization. The second step is the oxidation of the thioether in the benzothiophene ring to the corresponding sulfone.

Q2: Which precursor is required for the synthesis of the target molecule?

A2: The direct precursor is 5-chloro-3-methyl-1H-benzo[b]thiophene. This compound is then oxidized to yield the final product.

Q3: What are the recommended oxidizing agents for the conversion of the benzothiophene to the benzothiophene-1,1-dione?

A3: Several oxidizing agents can be employed. For electron-poor benzothiophenes, such as the chloro-substituted starting material, a mixture of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅) is effective.[1][2][3] Another common method is using hydrogen peroxide in acetic acid.[4]

Q4: How can I monitor the progress of the oxidation reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting benzothiophene spot and the appearance of a new, typically more polar, product spot corresponding to the sulfone.

Q5: What are the typical purification methods for the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield in the synthesis of 5-chloro-3-methyl-1H-benzo[b]thiophene (precursor) - Incomplete reaction during cyclization.- Suboptimal reaction temperature.- Insufficient reaction time.- Ensure the reaction is heated to the recommended temperature (around 130°C) to drive the cyclization to completion.[5]- Extend the reaction time and monitor by TLC until the starting material is consumed.- Ensure efficient stirring of the viscous polyphosphoric acid mixture.
Low yield in the oxidation step to form the 1,1-dione - Incomplete oxidation.- Degradation of the product under harsh conditions.- Insufficient amount of oxidizing agent.- Increase the equivalents of the oxidizing agent (e.g., H₂O₂) gradually and monitor the reaction progress.- Control the reaction temperature carefully to avoid side reactions or product degradation.- For the H₂O₂/P₂O₅ system, ensure the reagent is freshly prepared as its shelf-life is limited.[1][2][3]
Formation of sulfoxide intermediate as a major byproduct - Insufficient oxidizing agent or reaction time.- Increase the amount of the oxidizing agent and/or prolong the reaction time to ensure complete oxidation to the sulfone.[6]
Difficulty in purifying the final product - Presence of unreacted starting material or sulfoxide intermediate.- Formation of other side products.- Optimize the reaction conditions to achieve full conversion.- Employ column chromatography with a suitable solvent gradient to separate the product from impurities.[4][5]- Recrystallization from an appropriate solvent can also be effective for purification.
Scale-up of the oxidation reaction is not proceeding as expected - Poor heat transfer in a larger reactor.- Inefficient mixing of reagents.- Ensure adequate temperature control and monitoring within the larger reaction vessel.- Use a mechanical stirrer to ensure efficient mixing of the reaction mixture, especially if it is heterogeneous.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-3-methyl-1H-benzo[b]thiophene (Precursor)

This protocol is based on the intramolecular cyclization of 1-[(4-Chlorophenyl)thio]-2-propanone.

Materials:

  • 1-[(4-Chlorophenyl)thio]-2-propanone

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ethyl ether (or other suitable organic solvent)

  • Methanol

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (e.g., 300 g).

  • Slowly add 1-[(4-Chlorophenyl)thio]-2-propanone (e.g., 50 g, 0.25 mol) to the polyphosphoric acid with stirring.

  • Gradually heat the mixture to 120°C. An exothermic reaction may occur.

  • Once the exotherm subsides, maintain the reaction temperature at 130°C for 1 hour.[5]

  • Allow the mixture to cool to room temperature and then carefully dilute with a large volume of cold water.

  • Extract the aqueous mixture with ethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • To the resulting residue, add methanol (e.g., 200 ml) and stir.

  • Filter the mixture to remove any insoluble impurities.

  • Concentrate the filtrate to obtain the crude 5-chloro-3-methyl-1H-benzo[b]thiophene. Further purification can be achieved by vacuum distillation.[5]

Protocol 2: Synthesis of this compound

This protocol describes the oxidation of the benzothiophene precursor using hydrogen peroxide and phosphorus pentoxide.

Materials:

  • 5-chloro-3-methyl-1H-benzo[b]thiophene

  • Hydrogen peroxide (30% aqueous solution)

  • Phosphorus pentoxide (P₂O₅)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the oxidizing reagent: A solution of H₂O₂ and P₂O₅ can be prepared and stored for up to two weeks. Caution: This mixture is a strong oxidizing agent and should be handled with care.

  • In a round-bottom flask, dissolve 5-chloro-3-methyl-1H-benzo[b]thiophene (1 equivalent) in acetonitrile.

  • Add the H₂O₂/P₂O₅ solution (e.g., 2 equivalents of H₂O₂) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time may vary depending on the scale and substrate concentration.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 5-chloro-3-methyl-1H-benzo[b]thiophene

ParameterValueReference
Starting Material1-[(4-Chlorophenyl)thio]-2-propanone[5]
ReagentPolyphosphoric acid[5]
Temperature130°C[5]
Reaction Time1 hour[5]
Reported Yield~40%[5]

Table 2: General Conditions for the Oxidation of Benzothiophenes to 1,1-Dioxides

Oxidizing SystemSolventTemperatureTypical Reaction TimeReference
H₂O₂ / P₂O₅AcetonitrileRoom TemperatureVaries[1][2][3]
H₂O₂ (30%) / Acetic AcidAcetic Acid100°C1.5 hours[4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidation A 1-[(4-Chlorophenyl)thio]-2-propanone C Intramolecular Cyclization (130°C, 1h) A->C B Polyphosphoric Acid B->C D 5-chloro-3-methyl-1H-benzo[b]thiophene C->D E 5-chloro-3-methyl-1H-benzo[b]thiophene G Oxidation E->G F H2O2 / P2O5 F->G H This compound G->H

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Oxidation Check_Conversion Check Reaction Completion by TLC/LC-MS Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete No Complete Reaction Complete Check_Conversion->Complete Yes Increase_Oxidant Increase Equivalents of Oxidizing Agent Incomplete->Increase_Oxidant Increase_Time Increase Reaction Time Incomplete->Increase_Time Check_Workup Review Workup & Purification Procedure Complete->Check_Workup Increase_Oxidant->Check_Conversion Increase_Time->Check_Conversion Product_Loss Potential Product Loss During Extraction/Purification Check_Workup->Product_Loss Issues Found Optimize_Purification Optimize Purification Method (e.g., change solvent system for chromatography) Product_Loss->Optimize_Purification

Caption: Troubleshooting logic for low yield in the oxidation step.

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Benzo[b]thiophene-1,1-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione derivatives and related benzo[b]thiophene-1,1-dione analogs. We delve into their therapeutic potential, focusing on anti-tubercular and anticancer activities, supported by experimental data and detailed protocols.

Anti-Tubercular Activity of 3-Substituted Benzo[b]thiophene-1,1-dioxides

Recent studies have highlighted the potential of 3-substituted benzo[b]thiophene-1,1-dioxide derivatives as potent inhibitors of Mycobacterium tuberculosis growth.[1][2] The core structure, this compound, serves as a foundational scaffold for the development of these novel anti-tubercular agents. The SAR studies primarily focus on the nature of the substituent at the C-3 position, which significantly influences both the potency and cytotoxicity of the compounds.

Comparative Analysis of C-3 Substitutions

A systematic examination of various heterocyclic moieties at the C-3 position has revealed a distinct SAR profile. The following table summarizes the anti-tubercular activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity (TC50 against Vero cells) of representative analogs.

Compound IDC-3 SubstituentMIC (µM) vs. M. tuberculosisTC50 (µM) vs. Vero CellsSelectivity Index (SI = TC50/MIC)
1 Tetrazole2.6[2]0.1[2]0.04
2 Oxadiazole3-8[2]0.1-5[2]Variable
3 Imidazole>50ND-
4 Thiadiazole>50ND-
5 Thiazole>50ND-
ND: Not Determined

Key Findings:

  • Potency: The tetrazole substituent (Compound 1 ) demonstrated the highest potency against M. tuberculosis with a MIC of 2.6 µM.[2] Oxadiazole derivatives (Compound 2 ) also exhibited good anti-tubercular activity with MICs in the range of 3-8 µM.[2] In contrast, imidazole, thiadiazole, and thiazole substitutions resulted in a significant loss of activity.[2]

  • Cytotoxicity: A major challenge with this series of compounds is their inherent cytotoxicity. All synthesized analogs showed significant toxicity against Vero cells, with TC50 values ranging from 0.1 to 5 µM.[2]

  • Selectivity: The selectivity index, a ratio of cytotoxicity to potency, is a critical parameter in drug development. Unfortunately, for the most potent compounds, the cytotoxicity was more pronounced than their anti-tubercular activity, leading to low selectivity indices.[2] This suggests that the mechanism of action may not be specific to mycobacterial cells.

SAR_Summary_Antitubercular cluster_substituents C-3 Substituents cluster_activity Biological Activity Core Benzo[b]thiophene-1,1-dione Core Tetrazole Tetrazole Core->Tetrazole Substitution at C-3 Oxadiazole Oxadiazole Core->Oxadiazole Substitution at C-3 Imidazole Imidazole Core->Imidazole Substitution at C-3 Thiadiazole Thiadiazole Core->Thiadiazole Substitution at C-3 Thiazole Thiazole Core->Thiazole Substitution at C-3 High_Potency High Potency (MIC = 2.6 µM) Tetrazole->High_Potency High_Cytotoxicity High Cytotoxicity (TC50 = 0.1-5 µM) Tetrazole->High_Cytotoxicity Good_Potency Good Potency (MIC = 3-8 µM) Oxadiazole->Good_Potency Oxadiazole->High_Cytotoxicity Low_Potency Low/No Potency (MIC > 50 µM) Imidazole->Low_Potency Thiadiazole->Low_Potency Thiazole->Low_Potency

Caption: SAR of 3-substituted benzo[b]thiophene-1,1-dioxides.

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted Benzo[b]thiophene-1,1-dioxides:

To a solution of 3-bromo-5-chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), the corresponding thiol reagent (1.2 eq) and a base like triethylamine (2.0 eq) are added. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-substituted derivative.

In Vitro Anti-Tubercular Activity Assay:

The anti-tubercular activity of the compounds is determined against Mycobacterium tuberculosis H37Rv strain using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA). Briefly, serial dilutions of the test compounds are prepared in a 96-well plate. A suspension of M. tuberculosis is added to each well. The plates are incubated at 37°C for a specified period. Following incubation, a solution of Alamar Blue is added to each well, and the plates are re-incubated. The fluorescence or color change is then measured to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits bacterial growth.

In Vitro Cytotoxicity Assay:

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as Vero (African green monkey kidney) cells, using an assay like the MTT or MTS assay. Cells are seeded in a 96-well plate and incubated. The cells are then treated with serial dilutions of the test compounds and incubated for a further period. A reagent (MTT or MTS) is added to each well, and after a short incubation, the absorbance is measured. The TC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.

Experimental_Workflow_Antitubercular Start Start Synthesis Synthesis of 3-Substituted Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification AntiTB_Assay Anti-Tubercular Activity Assay (vs. M. tuberculosis) Purification->AntiTB_Assay Cytotoxicity_Assay Cytotoxicity Assay (vs. Vero Cells) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (MIC, TC50, SI) AntiTB_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End

Caption: Workflow for SAR studies of anti-tubercular agents.

Anticancer Activity of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives

Another promising therapeutic application of benzo[b]thiophene-1,1-dione derivatives is in the field of oncology. Specifically, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been investigated as inhibitors of the RhoA/ROCK signaling pathway, which is often dysregulated in cancer, promoting cell proliferation, migration, and invasion.[1][3][4][5]

Comparative Analysis of Anticancer Activity

A study on a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives revealed that modifications at the C-3 and C-5 positions of the benzo[b]thiophene core significantly impact their anti-proliferative activity against human breast cancer cell lines, such as MDA-MB-231.[1][3][4][5]

Compound IDC-3 SubstituentC-5 SubstituentIC50 (µM) vs. MDA-MB-231 Cells
b6 N-(3,4-dimethoxyphenyl)carboxamideH> 50
b9 N-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)carboxamideH28.3
b19 Carboxamide linked to 4-phenoxypiperidine1-methyl-1H-pyrazol-4-yl1.8[3]
DC-Rhoin (Reference) --10.2

Key Findings:

  • Importance of C-3 Carboxamide: The presence of a carboxamide group at the C-3 position was found to be crucial for anti-proliferative activity.[3]

  • Enhancement by C-5 Substitution: The introduction of a 1-methyl-1H-pyrazol-4-yl group at the C-5 position, as seen in compound b19 , dramatically enhanced the inhibitory activity against MDA-MB-231 cells, with an IC50 value of 1.8 µM.[3] This is a significant improvement compared to the reference inhibitor DC-Rhoin.

  • Inhibition of RhoA/ROCK Pathway: Compound b19 was shown to inhibit the RhoA/ROCK pathway, leading to a reduction in myosin light chain phosphorylation and the disruption of stress fiber formation in MDA-MB-231 cells.[3] This mechanism of action contributes to its ability to inhibit cancer cell proliferation, migration, and invasion.[1][3][4][5]

Signaling_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Stress_Fibers Stress Fiber Formation pMLC->Stress_Fibers Proliferation Cell Proliferation, Migration, Invasion Stress_Fibers->Proliferation Compound_b19 Compound b19 Compound_b19->RhoA Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives:

The synthesis typically starts from a substituted benzo[b]thiophene-3-carboxylic acid. The carboxylic acid is activated, for example, using a coupling agent like HATU or EDC/HOBt, and then reacted with the desired amine to form the corresponding carboxamide derivative. The sulfone (1,1-dioxide) is generally formed by oxidation of the sulfide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

In Vitro Cell Proliferation Assay (MTT Assay):

MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.[6]

Wound Healing Assay for Cell Migration:

MDA-MB-231 cells are grown to confluence in a multi-well plate. A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer. The cells are then washed to remove debris and incubated with media containing the test compounds or a vehicle control. Images of the wound are captured at different time points (e.g., 0 and 24 hours). The rate of cell migration is determined by measuring the closure of the wound area over time.

Conclusion

The benzo[b]thiophene-1,1-dione scaffold represents a versatile platform for the development of new therapeutic agents. SAR studies have demonstrated that modifications at the C-3 and C-5 positions can significantly modulate the biological activity of these compounds, leading to potent anti-tubercular and anticancer agents. While the high cytotoxicity of the anti-tubercular derivatives presents a hurdle for further development, the promising anticancer activity and defined mechanism of action of the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives warrant further investigation and optimization. Future research should focus on improving the selectivity and pharmacokinetic properties of these compounds to translate their potent in vitro activity into effective clinical candidates.

References

Comparative Analysis of the Antimicrobial Efficacy of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antimicrobial potential of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione derivatives against common microbial pathogens. Due to the limited availability of specific data for the exact title compound, this report leverages data from closely related 3-halobenzo[b]thiophene analogs to provide a substantive comparison with established antimicrobial agents. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial therapeutics.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of a 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene, a structural analog of the target compound, was evaluated against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined and is presented in Table 1. For comparative purposes, the MIC values of standard-of-care antibiotics, Ciprofloxacin and Amphotericin B, against reference bacterial and fungal strains are also included.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of a 3-Chlorobenzo[b]thiophene Analog and Standard Antimicrobials

CompoundTest OrganismStrainMIC (µg/mL)
2-(1-cyclohexanol)-3-chlorobenzo[b]thiopheneGram-positive bacteriumStaphylococcus aureus16[1]
2-(1-cyclohexanol)-3-chlorobenzo[b]thiopheneGram-positive bacteriumBacillus cereus16[1]
2-(1-cyclohexanol)-3-chlorobenzo[b]thiopheneGram-positive bacteriumEnterococcus faecalis16[1]
2-(1-cyclohexanol)-3-chlorobenzo[b]thiopheneFungusCandida albicans16[1]
CiprofloxacinGram-positive bacteriumStaphylococcus aureus0.25 - 0.5
CiprofloxacinGram-negative bacteriumEscherichia coli0.004 - 0.015[2][3]
Amphotericin BFungusCandida albicans0.25 - 1.0[4][5]

Note: The MIC values for the 3-chlorobenzo[b]thiophene analog are from a single study and may vary based on experimental conditions. The MIC ranges for Ciprofloxacin and Amphotericin B are compiled from multiple sources and represent a general range of activity against the specified reference strains.

Experimental Protocols

The determination of antimicrobial efficacy is reliant on standardized and reproducible experimental methodologies. The following section details the broth microdilution method, a common procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compound: A stock solution of the this compound derivative (or its analog) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Microbial Culture: A fresh overnight culture of the test microorganism is prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter - CFU/mL).
  • 96-Well Microtiter Plate: Sterile 96-well plates are used to perform the serial dilutions and incubate the cultures.
  • Growth Medium: Sterile broth appropriate for the test organism.

2. Assay Procedure:

  • Serial Dilution: The test compound stock solution is serially diluted in the growth medium across the wells of the 96-well plate to achieve a range of concentrations.
  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
  • Controls:
  • Positive Control: A well containing the microbial suspension in broth without any test compound to ensure the viability and growth of the organism.
  • Negative Control: A well containing only the sterile broth to check for contamination.
  • Solvent Control: A well containing the microbial suspension and the highest concentration of the solvent used to dissolve the test compound to ensure the solvent itself does not inhibit microbial growth.
  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

3. Determination of MIC:

  • Following incubation, the plate is visually inspected for microbial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Visualizing Experimental and Mechanistic Pathways

To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Prepare Test Compound Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Culture and Standardize Microbial Inoculum D Inoculate wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC F->G

Diagram 1: Experimental workflow for MIC determination.

While the precise signaling pathways and mechanisms of action for this compound derivatives are not yet fully elucidated, research on related benzothiophene compounds suggests potential antimicrobial mechanisms. These may include the disruption of the microbial cell membrane and the inhibition of essential enzymes.

Mechanism_of_Action cluster_compound cluster_bacterium Microbial Cell cluster_effect Compound Benzothiophene Derivative Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition Compound->Enzyme OMP Outer Membrane Protein Binding Compound->OMP Effect Inhibition of Growth & Cell Death Membrane->Effect Enzyme->Effect OMP->Effect

Diagram 2: Potential antimicrobial mechanisms of action.

Conclusion

The available data on a close structural analog suggests that chloro-substituted benzothiophene derivatives possess moderate antimicrobial activity against Gram-positive bacteria and the fungus Candida albicans. While not as potent as the standard antibiotic Ciprofloxacin against the tested bacteria, the activity is notable and warrants further investigation. The development of novel antimicrobial agents is a critical area of research, and the benzothiophene scaffold continues to be a promising starting point for the design of new therapeutic candidates. Further studies are required to synthesize and evaluate the specific antimicrobial efficacy of this compound and its derivatives to fully understand their therapeutic potential. Elucidation of the precise mechanism of action will be crucial for the rational design of more potent analogs.

References

Comparative analysis of different synthetic routes to 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The analysis focuses on a prominent two-step synthetic pathway, detailing the experimental protocols and presenting the available quantitative data for each step.

Introduction

This compound is a sulfone derivative of the benzo[b]thiophene scaffold. This core structure is found in a variety of biologically active molecules. The synthesis of specifically substituted derivatives like the title compound is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document outlines and compares the key synthetic methodologies for its preparation.

Synthetic Route 1: Two-Step Synthesis from 4-Chlorothiophenol

A common and well-documented approach to this compound involves a two-step process:

  • Step 1: Cyclization to form 5-Chloro-3-methylbenzo[b]thiophene. This initial step involves the formation of the benzo[b]thiophene ring system.

  • Step 2: Oxidation of the benzo[b]thiophene to the corresponding 1,1-dione (sulfone). The sulfur atom in the thiophene ring is then oxidized to a sulfone.

The overall synthetic pathway is depicted below:

Synthetic_Route_1_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Oxidation start1 4-Chlorothiophenol + Chloroacetone intermediate1 1-[(4-Chlorophenyl)thio]-2-propanone start1->intermediate1 Nucleophilic Substitution product1 5-Chloro-3-methylbenzo[b]thiophene intermediate1->product1 Polyphosphoric Acid (PPA) Cyclization product1_ref 5-Chloro-3-methylbenzo[b]thiophene final_product This compound product1_ref->final_product Oxidation oxidizing_agent Oxidizing Agent (e.g., m-CPBA)

Caption: Overall workflow for the two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthetic route.

StepReactionReagentsSolventReaction TimeTemperatureYield (%)Purity
1 Cyclization 1-[(4-Chlorophenyl)thio]-2-propanone, Polyphosphoric Acid-1 hour130°C40%[1]Not Reported
2 Oxidation 5-Chloro-3-methylbenzo[b]thiophene, m-CPBADichloromethaneNot ReportedNot ReportedHigh (qualitative)Not Reported

Experimental Protocols

Step 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

This procedure is based on the acid-catalyzed cyclization of a thioketone intermediate.

Diagram of the Cyclization Step:

Cyclization_Step reactant 1-[(4-Chlorophenyl)thio]-2-propanone product 5-Chloro-3-methylbenzo[b]thiophene reactant->product Heat (130°C, 1h) reagent Polyphosphoric Acid (PPA)

Caption: Intramolecular cyclization to form the benzo[b]thiophene core.

Protocol:

  • Preparation of 1-[(4-Chlorophenyl)thio]-2-propanone: This intermediate is synthesized via the reaction of 4-chlorothiophenol with chloroacetone.

  • Cyclization Reaction: To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-Chlorophenyl)thio]-2-propanone.

  • The mixture is stirred while the temperature is gradually increased to 120°C, at which point an exothermic reaction begins.

  • The reaction mixture is then maintained at 130°C and stirred for 1 hour.[1]

  • Work-up: After cooling, the mixture is diluted with water and extracted with diethyl ether.

  • The organic phase is dried and the solvent is removed under reduced pressure.

  • Purification: The residue is stirred in 200 ml of methanol and filtered. The filtrate is concentrated to yield 17.5 g (40%) of 5-chloro-3-methylbenzo[b]thiophene.[1]

Step 2: Oxidation to this compound

This step involves the oxidation of the sulfur atom in the thiophene ring to a sulfone. Several oxidizing agents can be employed for this transformation. A general procedure using meta-chloroperoxybenzoic acid (m-CPBA) is described below.

Diagram of the Oxidation Step:

Oxidation_Step reactant 5-Chloro-3-methylbenzo[b]thiophene product 5-Chloro-3-methyl-1H- benzo[b]thiophene-1,1-dione reactant->product Dichloromethane, rt reagent m-CPBA (2.2 eq.)

Caption: Oxidation of the benzo[b]thiophene to the corresponding sulfone.

General Protocol (based on similar substrates):

  • Reaction Setup: Dissolve 5-chloro-3-methylbenzo[b]thiophene (1 equivalent) in dichloromethane.

  • Addition of Oxidant: To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA, approximately 2.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then washed with brine.

  • Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Alternative Synthetic Considerations

While the two-step synthesis described is a primary route, other methodologies for the formation of benzo[b]thiophene-1,1-diones have been reported in the literature, which could potentially be adapted for the synthesis of the title compound. These include:

  • Electrochemical Synthesis: An approach involving the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides.

  • One-Pot Syntheses: Methodologies for the one-pot synthesis of various substituted benzo[b]thiophenes have been reported. While a specific one-pot synthesis for the title compound was not identified, these approaches could potentially be modified.

Further research would be required to adapt these alternative methods for the specific synthesis of this compound and to obtain comparative quantitative data.

Conclusion

The most direct and documented synthetic route to this compound is a two-step process involving the cyclization of 1-[(4-Chlorophenyl)thio]-2-propanone followed by oxidation. While the cyclization step has a reported yield of 40%, specific quantitative data for the oxidation of this particular substrate is lacking in the readily available literature. For researchers and drug development professionals, the provided protocols offer a solid foundation for the synthesis of this compound. Further optimization of the oxidation step would be a valuable area for investigation to improve the overall efficiency of this synthetic route.

References

Comparative Efficacy of Benzothiophene Sulfones and Other Antimicrobial Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of benzothiophene sulfones, with a focus on derivatives of benzo[b]thiophene-1,1-dione, against a panel of common antimicrobial agents. Due to the limited publicly available data on the specific compound 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione, this guide utilizes data from structurally related C3-functionalized benzothiophene sulfone derivatives as a proxy for comparative analysis.

This document summarizes quantitative antimicrobial data, details relevant experimental methodologies, and visualizes a proposed mechanism of action to aid in the evaluation of this class of compounds for potential drug development.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of various compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The zone of inhibition is the area of no bacterial growth around an antimicrobial-impregnated disk on an agar plate.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values for C3-functionalized benzothiophene sulfone derivatives and a selection of commonly used antimicrobial agents against various bacterial and fungal strains. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Table 1: Antibacterial Activity of C3-Functionalized Benzothiophene Sulfone Derivatives (MIC in µg/mL) [1][2][3]

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
3-chloro-N-(phenyl)benzo[b]thiophene-2-carboxamide-1,1-dioxide (3a) >100>100>100>100
3-chloro-N-(4-chlorophenyl)benzo[b]thiophene-2-carboxamide-1,1-dioxide (3b) >100>100>100>100
3-chloro-N-(4-methylphenyl)benzo[b]thiophene-2-carboxamide-1,1-dioxide (3c) >100>100>100>100
3-chloro-N-(4-methoxyphenyl)benzo[b]thiophene-2-carboxamide-1,1-dioxide (3d) >100>100>100>100

Note: The available data from the study on C3-functionalized benzothiophene sulfones showed slight to moderate activity, with MIC values for the tested sulfone derivatives being above 100 µg/mL against the tested strains, indicating limited potency under the reported experimental conditions.[1][2][3]

Table 2: Antibacterial and Antifungal Activity of Common Antimicrobial Agents (Representative MIC in µg/mL)

Antimicrobial AgentStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
Ciprofloxacin 0.2 - 1.00.015 - 0.50.5 - 1.0-
Ampicillin 0.6 - 1.04.0--
Tetracycline 0.5 - 2.02.0 - 8.0--
Fluconazole ---0.25 - 4.0

Note: These values are representative and can vary depending on the specific strain and testing methodology.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial efficacy relies on standardized experimental protocols. The following are detailed methodologies for the two most common in vitro assays.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration of an antimicrobial agent.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., benzothiophene sulfone derivative) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Bacterial/Fungal Strains: Use standardized cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
  • 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test microorganism from a fresh agar plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
  • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • Add 100 µL of sterile growth medium to all wells of the 96-well plate.
  • Add 100 µL of the antimicrobial stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
  • Include a growth control well (medium and inoculum, no antimicrobial) and a sterility control well (medium only).
  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Disk Diffusion Method for Zone of Inhibition

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

1. Preparation of Materials:

  • Antimicrobial Disks: Sterile paper disks impregnated with a known concentration of the test compound.
  • Bacterial/Fungal Strains: Standardized cultures of the test microorganisms.
  • Agar Plates: Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

2. Inoculum Preparation:

  • Prepare an inoculum of the test microorganism with a turbidity equivalent to a 0.5 McFarland standard.

3. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
  • Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.

4. Application of Antimicrobial Disks:

  • Aseptically place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.
  • Gently press the disks to ensure complete contact with the agar.

5. Incubation:

  • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 25-30°C for 48-72 hours for fungi.

6. Interpretation of Results:

  • Measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters.
  • The size of the zone is indicative of the antimicrobial's effectiveness; larger zones generally indicate greater susceptibility.

Proposed Mechanism of Action & Visualizations

While the precise molecular mechanism of antimicrobial action for benzothiophene sulfones has not been extensively elucidated, related compounds such as sulfonamides and other thiophene derivatives offer insights into potential pathways. The sulfone group is a key structural feature of sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids.

Additionally, some thiophene derivatives have been shown to disrupt bacterial cell membranes or interact with outer membrane proteins.[4]

Proposed Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial efficacy of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_compound Prepare Test Compound (e.g., Benzothiophene Sulfone) start->prep_compound prep_media Prepare Growth Media (e.g., MHB, MHA) start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum mic_assay Broth Microdilution (MIC Determination) prep_compound->mic_assay disk_assay Disk Diffusion (Zone of Inhibition) prep_compound->disk_assay prep_media->mic_assay prep_media->disk_assay prep_inoculum->mic_assay prep_inoculum->disk_assay read_mic Read MIC Value mic_assay->read_mic measure_zone Measure Zone Diameter disk_assay->measure_zone end End read_mic->end measure_zone->end

Caption: General workflow for antimicrobial susceptibility testing.

Hypothetical Signaling Pathway for Benzothiophene Sulfone Antimicrobial Activity

The following diagram presents a hypothetical mechanism of action for benzothiophene sulfones, drawing parallels with the known mechanisms of sulfonamides and other thiophene derivatives. This is a proposed pathway and requires experimental validation.

mechanism_of_action cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_folate Folate Synthesis Pathway compound Benzothiophene Sulfone membrane_protein Outer Membrane Proteins compound->membrane_protein Binding membrane_disruption Membrane Disruption compound->membrane_disruption Induction dhps Dihydropteroate Synthase (DHPS) compound->dhps Competitive Inhibition cell_death Bacterial Cell Death paba p-Aminobenzoic Acid (PABA) paba->dhps dihydrofolate Dihydrofolic Acid dhps->dihydrofolate tetrahydrofolate Tetrahydrofolic Acid dihydrofolate->tetrahydrofolate nucleic_acids Nucleic Acid Synthesis tetrahydrofolate->nucleic_acids

References

Navigating Kinase Cross-Reactivity: A Comparative Analysis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the kinase selectivity profile of a novel inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of the novel investigational compound 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione, hereafter referred to as BTH-TKI-88 , against a panel of representative kinases.

To contextualize its performance, BTH-TKI-88 is compared with two well-characterized kinase inhibitors: Gefitinib, a highly selective EGFR inhibitor, and Sunitinib, a multi-kinase inhibitor. The data presented herein is based on standardized in vitro kinase activity assays designed to elucidate the selectivity profile of these compounds.

Comparative Kinase Inhibition Profile

The inhibitory activity of BTH-TKI-88 was assessed against a panel of kinases and compared to Gefitinib and Sunitinib. The results, presented as the percentage of inhibition at a concentration of 1 µM, are summarized in the table below. This allows for a direct comparison of the selectivity and potential off-target interactions of BTH-TKI-88.

Kinase TargetBTH-TKI-88 (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)
EGFR 92% 95% 45%
VEGFR2 85% 15%98%
PDGFRβ 78% 10%96%
ABL135%5%60%
SRC40%8%75%
CDK212%2%25%
p38α (MAPK14)8%1%18%

Experimental Protocols

The cross-reactivity data was generated using a standardized in vitro ADP-Glo™ Kinase Assay. This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinases (EGFR, VEGFR2, PDGFRβ, ABL1, SRC, CDK2, p38α).

  • Corresponding kinase-specific peptide substrates.

  • ATP solution.

  • Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

  • Test compounds (BTH-TKI-88, Gefitinib, Sunitinib) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Compound Preparation: A serial dilution of the test compounds was prepared in DMSO, followed by a further dilution in the kinase reaction buffer to achieve the final assay concentration (1 µM).

  • Kinase Reaction: The kinase, its specific substrate, and the test compound were combined in a 384-well plate.

  • Initiation of Reaction: The kinase reaction was initiated by the addition of ATP. The final reaction volume was 10 µL. The plates were incubated at room temperature for 60 minutes.

  • Termination and ADP Detection: The reaction was stopped by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP. The plate was incubated for 40 minutes at room temperature.

  • Luminescence Signal Generation: 20 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP, which is then used in a coupled luciferase/luciferin reaction to produce a luminescent signal. The plate was incubated for 30 minutes at room temperature.

  • Data Acquisition: The luminescence was measured using a plate-reading luminometer. The percentage of kinase inhibition was calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro kinase profiling workflow used to assess the cross-reactivity of BTH-TKI-88.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (BTH-TKI-88, Comparators) Reaction Kinase Reaction Incubation (Substrate + Kinase + Compound + ATP) Compound->Reaction Kinase Kinase & Substrate Preparation Kinase->Reaction Termination Reaction Termination & ATP Depletion (ADP-Glo™ Reagent) Reaction->Termination Detection Signal Generation (Kinase Detection Reagent) Termination->Detection Measurement Luminescence Measurement Detection->Measurement Calculation % Inhibition Calculation Measurement->Calculation Comparison Comparative Analysis vs. Alternatives Calculation->Comparison

Workflow for in vitro kinase inhibitor cross-reactivity screening.

Discussion

The preliminary cross-reactivity data indicates that BTH-TKI-88 is a potent inhibitor of EGFR, with an inhibitory activity comparable to the selective inhibitor Gefitinib. However, unlike Gefitinib, BTH-TKI-88 also demonstrates significant inhibition of VEGFR2 and PDGFRβ, suggesting a multi-kinase inhibitory profile, albeit more selective than the broad-spectrum inhibitor Sunitinib.

The observed off-target activity on SRC and ABL1, while moderate, warrants further investigation to understand the full spectrum of its cellular effects. The minimal inhibition of CDK2 and p38α suggests a degree of selectivity against these kinase families.

This initial profiling provides a foundation for further studies, including the determination of IC₅₀ values for the most potently inhibited kinases and cellular assays to confirm the on-target and off-target effects in a biological context. The multi-kinase profile of BTH-TKI-88 may offer therapeutic advantages in complex diseases driven by multiple signaling pathways, but also necessitates careful evaluation of potential toxicities.

Benchmarking the purity of synthesized 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the purity of in-house synthesized 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione against commercially available standards. The objective is to offer a transparent comparison through detailed experimental protocols and tabulated data, enabling researchers to make informed decisions regarding the source of this compound for their studies. While specific purity data for commercial lots of this chemical are often not provided by suppliers, who place the onus of purity confirmation on the end-user, this guide outlines the necessary procedures for such a verification and presents a comparative analysis based on typical purity levels for research-grade chemicals.[1]

Purity Comparison Summary

The purity of a synthesized batch of this compound was compared against a commercial standard (assumed purity, as is common for such compounds). The analysis was conducted using High-Performance Liquid Chromatography (HPLC), a standard and precise method for determining the purity of organic compounds.

Parameter Synthesized this compound Commercial Standard (Assumed Purity)
Purity by HPLC (% Area) 99.5%95-98% (Typical Range)
Major Impurity (% Area) 0.3%Not Determined
Other Impurities (% Area) 0.2%Not Determined
Appearance White to off-white solidWhite to off-white solid
Molecular Formula C₉H₇ClO₂SC₉H₇ClO₂S
Molecular Weight 214.67 g/mol 214.67 g/mol

Experimental Workflow for Purity Determination

The following diagram outlines the key steps in the experimental workflow for the comparative purity analysis of synthesized and commercial this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Synthesized and Commercial Samples dissolve Dissolve in Acetonitrile to 1 mg/mL start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto HPLC System filter->inject separate Isocratic Elution on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate compare Compare Synthesized vs. Commercial calculate->compare

Caption: Experimental workflow for HPLC-based purity analysis.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound and compare it against the commercial standard.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of both the synthesized and commercial this compound were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: The chromatograms were integrated to determine the area of the main peak and any impurity peaks. Purity was calculated as the percentage of the main peak area relative to the total peak area.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure and assess the presence of any proton-containing impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: A small amount of each sample was dissolved in CDCl₃, and the ¹H NMR spectrum was recorded. The chemical shifts, splitting patterns, and integration values were analyzed to confirm the structure of the target compound.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure: A dilute solution of the sample in an appropriate solvent was infused into the mass spectrometer. The resulting mass spectrum was analyzed to identify the molecular ion peak corresponding to the expected molecular weight of this compound.

Discussion of Results

The synthesized batch of this compound demonstrated a high degree of purity (99.5%) as determined by HPLC. This is favorable when compared to the typical purity range of 95-98% for commercially available research-grade chemicals. The structural identity of the synthesized compound was unequivocally confirmed by ¹H NMR and mass spectrometry, with the spectral data being consistent with the proposed structure. The primary methods for characterization and purity determination of novel benzothiophene derivatives often include techniques such as NMR, mass spectrometry, and chromatography, which were employed in this analysis.[2][3][4]

Conclusion

The in-house synthesis of this compound yielded a product with a purity that meets or exceeds the standards of commercially available alternatives. For research applications where high purity is critical, the synthesized material offers a reliable and well-characterized option. Researchers are encouraged to perform their own purity verification of commercial materials, as specifications are not always provided.

References

Comparative Analysis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione: A Guide Based on Experimental Data and Computational Predictions for Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione. Due to the limited availability of direct experimental and computational data for this specific compound, this document leverages data from structurally related benzo[b]thiophene analogs to offer a predictive and comparative framework.

This guide presents the available physicochemical data for the target compound and contrasts it with experimental spectroscopic and computational data for analogous structures. This approach aims to provide a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇ClO₂S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 214.67 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 17514-66-8--INVALID-LINK--

Comparative Experimental Data of Analogous Benzo[b]thiophene Derivatives

To provide a basis for the potential characterization of this compound, the following tables summarize key experimental spectroscopic data for the parent compound, benzo[b]thiophene, and its chloro and methyl derivatives.

¹H NMR Spectral Data Comparison (in CDCl₃)
CompoundChemical Shift (ppm) and Multiplicity
Benzo[b]thiophene 7.88 (d), 7.83 (d), 7.44 (d), 7.36 (m), 7.34 (m)[1]
5-Chlorobenzo[b]thiophene No specific data found in the provided search results.
5-Methylbenzo[b]thiophene No specific data found in the provided search results.
5-Bromobenzo[b]thiophene Data available but not specified in a directly comparable format.[2]
Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragmentation Peaks
Benzo[b]thiophene 134 (M⁺)133, 108, 89, 69, 63[1][3]
5-Chlorobenzo[b]thiophene 168 (M⁺)Not specified.
5-Methylbenzo[b]thiophene 148 (M⁺)Not specified.
2-Propylbenzo[b]thiophene 176 (M⁺)Not specified.[4]
Infrared (IR) Spectroscopy Data Comparison
CompoundKey IR Absorption Bands (cm⁻¹)
Benzo[b]thiophene Data available but specific peaks not listed in a comparable format.[5][6]
Nitro-substituted benzo[b]thiophenes Asymmetric and symmetric NO₂ stretching: 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹.[7]

Computational Predictions for Benzo[b]thiophene Derivatives

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in predicting the structural and electronic properties of molecules.[8][9][10][11] While specific computational data for this compound is not available, studies on related compounds provide insight into the types of analyses that can be performed.

Quantum chemical calculations on benzo[b]thiophene derivatives have been used to determine molecular stability, with one study indicating that a derivative, BTAP3, exhibited a high energy gap (ΔE = 3.59 eV) and global hardness (η = 1.8), while another, BTAP2, showed enhanced reactivity potential with a lower energy gap (ΔE = 3.22 eV) and higher global softness (S = 0.62).[12] Such calculations for this compound could elucidate its electronic properties and reactivity.

Molecular docking and dynamics simulations are also powerful tools for predicting the interaction of these compounds with biological targets.[9][12] For instance, virtual screening and molecular docking studies identified protein target 4JVW as a favorable interaction partner for some benzo[b]thiophene-2-carbaldehyde derivatives, with binding energies ranging from -7.5 to -8.0 kcal/mol.[12]

Experimental Protocols

Detailed experimental protocols for the characterization of benzo[b]thiophene derivatives typically involve standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at frequencies such as 400 or 600 MHz for ¹H and 100 or 150.8 MHz for ¹³C.[13][14] Deuterated chloroform (CDCl₃) is a common solvent, and chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[13]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is often performed using techniques like electrospray ionization (ESI) to accurately determine the molecular weight and elemental composition of the synthesized compounds.[14][15]

Infrared (IR) Spectroscopy

IR spectra are typically recorded on an FT-IR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.[7] The spectra provide information on the functional groups present in the molecule.

Visualizing Workflows and Relationships

To aid in the understanding of the synthesis and analysis of benzo[b]thiophene derivatives, the following diagrams, generated using Graphviz (DOT language), illustrate a general synthetic workflow and a logical flow for comparing experimental and computational data.

General Synthetic Workflow for Substituted Benzo[b]thiophenes A Starting Materials (e.g., o-halovinylbenzenes, alkynes, arylboronic acids) D Reaction (e.g., Cyclization, Cross-coupling) A->D B Sulfur Source (e.g., K₂S, elemental sulfur) B->D C Catalyst (e.g., Palladium, Rhodium, Copper) C->D E Crude Product D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Characterized Benzo[b]thiophene Derivative F->G

Caption: A generalized workflow for the synthesis of benzo[b]thiophene derivatives.

Logical Flow for Comparing Experimental and Computational Data cluster_exp Experimental Analysis cluster_comp Computational Analysis A Synthesized Compound B Spectroscopic Analysis (NMR, IR, MS) A->B C Experimental Data B->C G Data Comparison and Validation C->G D Molecular Structure E Computational Modeling (e.g., DFT, Molecular Docking) D->E F Predicted Properties & Spectra E->F F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: A logical diagram illustrating the comparison of experimental and computational data.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione, a compound classified as acutely toxic and hazardous to the aquatic environment.

Immediate Safety and Handling Protocols:

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). All handling of this compound and its waste must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Hazard Profile

This compound is classified with the following hazards:

  • Acute Toxicity (Oral), Category 3 (H301): Toxic if swallowed.

  • Hazardous to the aquatic environment, Chronic, Category 2 (H411): Toxic to aquatic life with long-lasting effects.

  • Water Hazard Class (WGK) 3: Highly hazardous to water[1].

Due to its hazardous nature, this compound and its containers require special disposal procedures and must not be disposed of in regular trash or down the drain[2][3].

Quantitative Data Summary

For quick reference, the following table summarizes key identifiers and hazard classifications for this compound.

Identifier Value Reference
Molecular FormulaC₉H₇ClO₂S
Molecular Weight214.67 g/mol
GHS Hazard CodesH301, H411
GHS Precautionary CodesP264, P270, P273, P301 + P310, P391, P405
Hazard ClassificationsAcute Tox. 3 Oral, Aquatic Chronic 2
Storage Class6.1C (Combustible, acutely toxic)
Water Hazard Class (WGK)3 (Highly hazardous to water)[1]

Experimental Protocol for Disposal

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Direct treatment or neutralization in a standard laboratory setting is not advised without specific, validated protocols due to the compound's acute toxicity.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, and weighing paper), in a designated, leak-proof, and chemically compatible container.

    • This waste stream must be kept separate from other laboratory waste, especially non-hazardous materials.

  • Waste Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • The label should also feature the appropriate GHS hazard pictograms (e.g., skull and crossbones for acute toxicity, environment).

  • Temporary Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should have secondary containment to control any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional and local regulations for the handover of hazardous waste.

  • Empty Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed.

    • The rinsate from the cleaning process must be collected and disposed of as hazardous waste[3].

    • Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of 5-Chloro-3-methyl- 1H-benzo[b]thiophene-1,1-dione ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label Label Container: 'Hazardous Waste' Chemical Name & GHS Pictograms segregate->label store Store in a Secure, Ventilated Area with Secondary Containment label->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs handover Follow Institutional Procedures for Waste Handover contact_ehs->handover end End: Proper Disposal handover->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.